Silmitasertib sodium salt
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C19H12ClN3NaO2 |
|---|---|
Poids moléculaire |
372.8 g/mol |
InChI |
InChI=1S/C19H12ClN3O2.Na/c20-12-2-1-3-13(9-12)22-18-15-6-7-21-10-16(15)14-5-4-11(19(24)25)8-17(14)23-18;/h1-10H,(H,22,23)(H,24,25); |
Clé InChI |
UGTPYLAIISNQNQ-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Silmitasertib Sodium Salt: A Deep Dive into its Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Silmitasertib (B1669362), also known as CX-4945, is a first-in-class, orally bioavailable small-molecule inhibitor of Protein Kinase CK2 (formerly Casein Kinase II).[1][2][3] CK2 is a highly conserved serine/threonine kinase that is constitutively active and plays a pivotal role in a wide array of cellular processes, including cell growth, proliferation, and the suppression of apoptosis.[2] Dysregulation of CK2 activity has been implicated in the pathogenesis of numerous diseases, particularly cancer, making it a compelling target for therapeutic intervention.[2] This technical guide provides a comprehensive overview of the mechanism of action of silmitasertib, detailing its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Competitive Inhibition of CK2
Silmitasertib functions as a potent and selective ATP-competitive inhibitor of the CK2 holoenzyme, which typically exists as a tetrameric complex of two catalytic alpha subunits (α and/or α') and two regulatory beta subunits.[1][3] It directly interacts with the ATP-binding pocket of the CK2α subunit.[1][3] This competitive inhibition prevents the phosphorylation of CK2 substrates, thereby attenuating its broad range of downstream signaling activities.[1][3]
Quantitative Data Summary
The potency and selectivity of silmitasertib have been characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (CK2) | 1 nM | Cell-free kinase assay | [4] |
| Ki (CK2α) | 0.38 nM | Recombinant human CK2α | [4] |
| IC50 (endogenous CK2) | 0.1 µM | Jurkat cells | [4] |
| EC50 (Breast Cancer Cell Lines) | 1.71 - 20.01 µM | Antiproliferative activity | [4] |
Table 1: In Vitro Potency of Silmitasertib
| Kinase | IC50 | Reference |
| CK2 | 1 nM | [4] |
| Flt3 | 35 nM | [4] |
| Pim1 | 46 nM | [4] |
| CDK1 | 56 nM | [4] |
| GSK3β | 0.19 µM | [1] |
| DYRK1A | 0.16 µM | [1] |
Table 2: Kinase Selectivity Profile of Silmitasertib (Cell-free assays) Note: While silmitasertib shows activity against other kinases in cell-free assays, it is largely inactive against Flt3, Pim1, and CDK1 in cell-based functional assays at concentrations up to 10 µM.[4]
| Xenograft Model | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| BT-474 (Breast Cancer) | 25 mg/kg or 75 mg/kg (p.o, bid) | 88% and 97%, respectively | [4] |
| BxPC-3 (Pancreatic Cancer) | 75 mg/kg (p.o, bid) | 93% | [4] |
| PC3 (Prostate Cancer) | 25, 50, or 75 mg/kg (p.o, bid) | 19%, 40%, and 86%, respectively | [5] |
Table 3: In Vivo Efficacy of Silmitasertib in Xenograft Models
Downstream Signaling Pathways
Inhibition of CK2 by silmitasertib leads to the modulation of several critical downstream signaling pathways that are often dysregulated in cancer.
The PI3K/Akt/mTOR Pathway
A primary consequence of CK2 inhibition by silmitasertib is the suppression of the PI3K/Akt/mTOR signaling cascade, a crucial pathway for cell survival and proliferation.[3][5] Silmitasertib inhibits the CK2-mediated phosphorylation of Akt at serine 129 (S129), a key step in its activation.[5] This leads to a reduction in the activity of downstream effectors, including mTORC1, which is evidenced by the decreased phosphorylation of its substrate S6K1 at Threonine 389.[5]
Cell Cycle Regulation
Silmitasertib has been shown to induce cell cycle arrest, although the specific phase can be cell-type dependent. For instance, it causes a G2/M arrest in BT-474 breast cancer cells and a G1 arrest in BxPC-3 pancreatic cancer cells.[4] This is partly achieved through the modulation of key cell cycle regulators. Silmitasertib treatment leads to a reduction in the phosphorylation of p21 at Threonine 145 (T145) and an increase in the total levels of the cyclin-dependent kinase inhibitors p21 and p27.[5][6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Silmitasertib, a casein kinase 2 inhibitor, induces massive lipid droplet accumulation and nonapoptotic cell death in head and neck cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. CK2 inhibition with silmitasertib promotes methuosis-like cell death associated to catastrophic massive vacuolization of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Silmitasertib plus gemcitabine and cisplatin first-line therapy in locally advanced/metastatic cholangiocarcinoma: A Phase 1b/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Silmitasertib in PI3K/Akt Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Silmitasertib (formerly CX-4945) is a first-in-class, potent, and highly selective small-molecule inhibitor of protein kinase CK2 (formerly casein kinase II). CK2 is a ubiquitously expressed serine/threonine kinase that is frequently overexpressed in a multitude of human cancers, where it plays a critical role in promoting cell survival, proliferation, and resistance to apoptosis. A key mechanism through which CK2 exerts its oncogenic effects is by modulating the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This technical guide provides an in-depth overview of the mechanism of action of Silmitasertib with a specific focus on its role in the PI3K/Akt signaling cascade, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways and workflows.
Introduction to Silmitasertib and Protein Kinase CK2
Silmitasertib is an orally bioavailable, ATP-competitive inhibitor of the CK2 holoenzyme.[1] It demonstrates high potency and selectivity for CK2, making it a valuable tool for both research and clinical applications.[2] CK2 is a constitutively active kinase that phosphorylates a vast number of substrates, thereby regulating a wide array of cellular processes.[3][4][5] In the context of cancer, elevated CK2 activity is associated with the hyperactivation of pro-survival signaling pathways, including the PI3K/Akt/mTOR axis.[1][3][4]
The PI3K/Akt Signaling Pathway: A Central Regulator of Cell Fate
The PI3K/Akt signaling pathway is a crucial intracellular cascade that governs cell growth, proliferation, survival, and metabolism.[6][7] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which leads to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6] PIP3 recruits proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as Protein Kinase B) and its upstream activator PDK1, to the cell membrane. This co-localization facilitates the phosphorylation of Akt at two critical residues: Threonine 308 (by PDK1) and Serine 473 (by mTORC2), leading to its full activation.[7] Activated Akt then phosphorylates a plethora of downstream targets to exert its diverse cellular functions. A critical negative regulator of this pathway is the phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3, thereby terminating the signaling cascade.[8]
Silmitasertib's Mechanism of Action in the PI3K/Akt Pathway
Silmitasertib exerts its inhibitory effect on the PI3K/Akt signaling pathway primarily through the direct inhibition of CK2. Research has elucidated several key mechanisms:
-
Inhibition of Direct Akt Phosphorylation by CK2: Protein kinase CK2 has been shown to directly phosphorylate Akt at Serine 129.[2][5] This phosphorylation event is thought to contribute to the hyperactivation of Akt. By inhibiting CK2, Silmitasertib prevents this phosphorylation, leading to a reduction in overall Akt activity.[2]
-
Modulation of PTEN Activity: CK2 can phosphorylate and inactivate the tumor suppressor PTEN.[1] This inactivation of PTEN leads to the accumulation of PIP3 and sustained activation of the PI3K/Akt pathway. Silmitasertib, by inhibiting CK2, can prevent the inhibitory phosphorylation of PTEN, thereby restoring its tumor-suppressive function and dampening PI3K/Akt signaling.
The downstream consequences of Silmitasertib-mediated inhibition of the PI3K/Akt pathway include the induction of apoptosis, cell cycle arrest, and sensitization of cancer cells to conventional chemotherapeutic agents.[1][9]
Caption: Silmitasertib inhibits CK2, preventing Akt and PTEN phosphorylation.
Quantitative Data
The following tables summarize key quantitative data related to the activity of Silmitasertib.
Table 1: In Vitro Inhibitory Activity of Silmitasertib
| Target | Assay Type | IC50 / Ki | Reference |
| CK2 | Cell-free assay | 1 nM (IC50) | [2] |
| CK2 | Recombinant human holoenzyme | 0.38 nM (Ki) | [1] |
| Endogenous intracellular CK2 (Jurkat cells) | Cellular assay | 0.1 µM (IC50) | [2] |
| FLT3 | Cell-free assay | 35 nM (IC50) | [2] |
| PIM1 | Cell-free assay | 46 nM (IC50) | [2] |
| CDK1 | Cell-free assay | 56 nM (IC50) | [2] |
Table 2: Antiproliferative Activity of Silmitasertib in Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (µM) | Reference |
| Breast Cancer Cell Lines | Breast Cancer | 1.71 - 20.01 | [2] |
| HUVEC (proliferation) | Endothelial Cells | 5.5 | [2] |
| HUVEC (migration) | Endothelial Cells | 2 | [2] |
| HUVEC (tube formation) | Endothelial Cells | 4 | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of Silmitasertib in PI3K/Akt signaling.
Western Blot Analysis of Akt Phosphorylation
This protocol is used to determine the phosphorylation status of Akt at specific sites (e.g., Ser473, Thr308, and the CK2-specific site Ser129) following treatment with Silmitasertib.
Materials:
-
Cell culture reagents
-
Silmitasertib (CX-4945)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (anti-p-Akt (Ser473), anti-p-Akt (Thr308), anti-p-Akt (Ser129), anti-total Akt, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of Silmitasertib or vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.
Caption: Western Blotting Workflow.
In Vitro Kinase Assay
This assay directly measures the inhibitory effect of Silmitasertib on the enzymatic activity of CK2.
Materials:
-
Recombinant human CK2 enzyme
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
Silmitasertib (CX-4945)
-
Kinase assay buffer
-
[γ-³²P]ATP or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)
-
P81 phosphocellulose paper (for radioactive assay)
-
Scintillation counter or luminometer
Procedure (using a non-radioactive method):
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, CK2 enzyme, and the peptide substrate.
-
Inhibitor Addition: Add Silmitasertib at a range of concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
Detection: Add the detection reagent to stop the reaction and measure the generated signal (e.g., luminescence) according to the manufacturer's protocol.
-
Analysis: Plot the signal against the inhibitor concentration to determine the IC50 value.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of Silmitasertib on cell viability and proliferation.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete culture medium
-
Silmitasertib (CX-4945)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: After 24 hours, treat the cells with serial dilutions of Silmitasertib.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the EC50 value.
Clonogenic Survival Assay
This assay determines the long-term effect of Silmitasertib on the ability of single cells to form colonies.
Materials:
-
Cell culture reagents
-
Silmitasertib (CX-4945)
-
6-well or 100 mm culture dishes
-
Crystal violet staining solution (0.5% crystal violet in methanol/water)
Procedure:
-
Cell Seeding: Seed a known number of cells (e.g., 200-1000 cells/well) in 6-well plates.
-
Treatment: Treat the cells with different concentrations of Silmitasertib for a specific duration.
-
Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Staining: Wash the colonies with PBS, fix with methanol, and stain with crystal violet solution.
-
Colony Counting: Count the number of colonies (typically >50 cells).
-
Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Caption: Clonogenic Assay Workflow.
Conclusion
Silmitasertib represents a targeted therapeutic strategy that effectively downregulates the pro-survival PI3K/Akt signaling pathway by inhibiting its upstream activator, protein kinase CK2. The multifaceted mechanism of action, involving both the direct prevention of Akt phosphorylation and the potential restoration of PTEN function, underscores the integral role of CK2 in maintaining the hyperactivated state of the PI3K/Akt pathway in cancer cells. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate interplay between Silmitasertib, CK2, and the PI3K/Akt signaling cascade, ultimately paving the way for the development of more effective cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
Silmitasertib Sodium Salt: A Technical Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Silmitasertib (B1669362) sodium salt, also known as CX-4945, is a potent and selective, orally bioavailable small-molecule inhibitor of protein kinase CK2 (formerly casein kinase II).[1][2][3] CK2 is a serine/threonine kinase that is frequently overexpressed in a multitude of human cancers, playing a pivotal role in cell proliferation, survival, and angiogenesis.[4][5][6] This technical guide provides an in-depth overview of Silmitasertib's mechanism of action, a compilation of its preclinical and clinical data, detailed experimental protocols for its evaluation, and visualizations of the core signaling pathways it modulates.
Introduction: The Role of CK2 in Oncology
Protein kinase CK2 is a constitutively active enzyme that phosphorylates hundreds of substrates, thereby regulating numerous cellular processes.[5] In cancer, elevated CK2 activity is associated with malignant transformation and poor prognosis.[4] CK2 exerts its oncogenic effects by modulating key signaling pathways that are fundamental to the hallmarks of cancer, including:
-
Inhibition of Apoptosis: CK2 can phosphorylate and inactivate pro-apoptotic proteins, thereby promoting cancer cell survival.[4][7]
-
Modulation of Signaling Pathways: It plays a crucial role in several pro-survival signaling cascades, including PI3K/Akt/mTOR, NF-κB, JAK/STAT, Wnt/β-catenin, and Hedgehog signaling.[2][4][5][7]
-
DNA Damage Response: CK2 is involved in DNA repair mechanisms, and its inhibition can sensitize cancer cells to DNA-damaging agents.[4][8]
-
Cell Cycle Regulation: CK2 can phosphorylate key cell cycle regulators, promoting uncontrolled proliferation.[4]
Given its central role in tumorigenesis, CK2 has emerged as a promising therapeutic target in oncology. Silmitasertib is the first CK2 inhibitor to advance into clinical trials, demonstrating the potential of targeting this kinase for cancer therapy.[1]
Mechanism of Action of Silmitasertib
Silmitasertib is an ATP-competitive inhibitor that selectively binds to the ATP-binding site of the CK2 catalytic subunits (CK2α and CK2α').[1] This binding prevents the phosphorylation of CK2 substrates, leading to the downstream inhibition of multiple oncogenic signaling pathways. A key mechanism of action is the attenuation of the PI3K/Akt signaling pathway by preventing the CK2-mediated phosphorylation of Akt at serine 129.[1][9]
Quantitative Preclinical Data
The preclinical activity of Silmitasertib has been evaluated in a wide range of cancer models. The following tables summarize key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Kinase and Cell-Based Inhibitory Activity of Silmitasertib
| Target/Assay | Cell Line/System | IC50/EC50 | Reference |
| CK2α | Cell-free assay | 1 nM | [9][10][11] |
| CK2α' | Cell-free assay | 1 nM | [10] |
| Endogenous CK2 | Jurkat cells | 0.1 µM | [12] |
| Antiproliferative Activity | Breast Cancer Cell Lines | 1.71 - 20.01 µM | [13] |
| HUVEC Proliferation | HUVEC | 5.5 µM | |
| HUVEC Migration | HUVEC | 2 µM | |
| HUVEC Tube Formation | HUVEC | 4 µM | |
| Antiproliferative Activity | Pancreatic Ductal Adenocarcinoma Cell Lines | Varies by cell line | [14] |
Table 2: In Vivo Efficacy of Silmitasertib in Xenograft Models
| Cancer Type | Xenograft Model | Treatment Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Breast Cancer | BT-474 | 25 mg/kg, p.o., twice daily | 88% | [12] |
| Breast Cancer | BT-474 | 75 mg/kg, p.o., twice daily | 97% | [12] |
| Pancreatic Cancer | BxPC-3 | 75 mg/kg, p.o., twice daily | 93% | [12] |
| Prostate Cancer | PC3 | 25 mg/kg, p.o. | 19% | [12] |
| Prostate Cancer | PC3 | 50 mg/kg, p.o. | 40% | [12] |
| Prostate Cancer | PC3 | 75 mg/kg, p.o. | 86% | [12] |
Clinical Trial Data
Silmitasertib has been evaluated in several clinical trials, both as a monotherapy and in combination with standard-of-care chemotherapy, for various malignancies including solid tumors and hematological cancers.[2][15][16]
Table 3: Selected Clinical Trial Results for Silmitasertib
| Cancer Type | Trial Phase | Treatment Combination | Key Outcomes | Reference |
| Advanced Solid Tumors | Phase I | Silmitasertib | Dose-escalation and determination of MTD | [2] |
| Cholangiocarcinoma | Phase Ib/II | Silmitasertib + Gemcitabine + Cisplatin | Median OS: 13.6 months (ITT), 17.4 months (mITT); Median PFS: 11.1 months; ORR: 32.1%; DCR: 79.3% | [17] |
| Relapsed/Refractory Solid Tumors (Pediatric) | Phase I/II | Silmitasertib + Chemotherapy | Ongoing, evaluating safety and efficacy | [15] |
| Recurrent SHH Medulloblastoma | Phase II | Silmitasertib | Pharmacokinetic studies and efficacy evaluation |
OS: Overall Survival, PFS: Progression-Free Survival, ORR: Overall Response Rate, DCR: Disease Control Rate, ITT: Intent-to-Treat, mITT: modified Intent-to-Treat
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of Silmitasertib.
In Vitro CK2 Kinase Inhibition Assay (Radiometric)
This assay determines the in vitro potency (IC50) of Silmitasertib against the CK2 enzyme.
Materials:
-
Recombinant human CK2 enzyme (α2β2 holoenzyme)
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
Assay Dilution Buffer (ADB): 20 mM MOPS (pH 7.2), 25 mM β-glycerolphosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM dithiothreitol
-
Silmitasertib (CX-4945)
-
[γ-³³P]ATP
-
ATP solution: 75 µM ATP, 75 mM MgCl₂ in ADB
-
0.75% Phosphoric acid
-
Phosphocellulose filter plate
-
Scintillation fluid
-
Luminescence counter
Procedure:
-
Prepare serial dilutions of Silmitasertib in ADB.
-
In a reaction plate, add 10 µL of the Silmitasertib dilution or vehicle control (DMSO).
-
Add 10 µL of ADB.
-
Add 10 µL of the 1 mM substrate peptide solution.
-
Add 10 µL of the recombinant human CK2 enzyme solution (25 ng).
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution containing [γ-³³P]ATP (final ATP concentration = 15 µM).
-
Incubate the reaction for 10 minutes at 30°C.
-
Quench the reaction by adding 100 µL of 0.75% phosphoric acid.
-
Transfer the quenched reaction mixture to a phosphocellulose filter plate and filter.
-
Wash each well five times with 0.75% phosphoric acid.
-
Dry the plate under vacuum for 5 minutes.
-
Add 15 µL of scintillation fluid to each well.
-
Measure the residual radioactivity using a luminescence counter.
-
Calculate the percent inhibition for each Silmitasertib concentration and determine the IC50 value by non-linear regression analysis.[4]
Cell Viability/Antiproliferative Assay (Alamar Blue)
This assay measures the effect of Silmitasertib on cancer cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Silmitasertib (CX-4945)
-
AlamarBlue™ Cell Viability Reagent
-
96-well cell culture plates
-
Fluorescence or absorbance microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Silmitasertib in complete culture medium.
-
Remove the existing medium from the cells and add 100 µL of the Silmitasertib dilutions or vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add AlamarBlue™ reagent to each well, typically 10% of the well volume (10 µL for a 100 µL volume).
-
Incubate for 1-4 hours, or as optimized for the specific cell line, protected from light.
-
Measure fluorescence (Excitation: 530-560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.
Western Blot Analysis for CK2 Pathway Modulation
This method is used to assess the effect of Silmitasertib on the phosphorylation status of CK2 and its downstream targets.
Materials:
-
Cancer cell line
-
Silmitasertib (CX-4945)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA or Bradford)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser129), anti-total Akt, anti-phospho-CK2 substrate, anti-CK2α, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cultured cells with various concentrations of Silmitasertib for a defined time.
-
Lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
If necessary, strip the membrane and re-probe with another antibody (e.g., for total protein or a loading control like β-actin).[16]
In Vivo Xenograft Tumor Model Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of Silmitasertib in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Cancer cell line for tumor implantation
-
Silmitasertib (CX-4945) formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Monitor the mice for tumor growth.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer Silmitasertib orally at the desired dose and schedule (e.g., 75 mg/kg, twice daily). Administer the vehicle control to the control group.
-
Measure tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week).
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Calculate the Tumor Growth Inhibition (TGI) percentage to quantify the antitumor efficacy.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to Silmitasertib's mechanism and evaluation.
Caption: Silmitasertib inhibits CK2, blocking multiple downstream oncogenic pathways.
Caption: Preclinical evaluation workflow for a targeted cancer therapeutic like Silmitasertib.
Conclusion
Silmitasertib sodium salt represents a first-in-class inhibitor of the oncogenic kinase CK2 with demonstrated preclinical and clinical activity across a range of cancers. Its mechanism of action, involving the suppression of multiple key survival and proliferation pathways, makes it an attractive candidate for both monotherapy and combination therapy. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of Silmitasertib and the broader field of CK2 inhibition in oncology.
References
- 1. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. LC-MS/MS method for quantitation of the CK2 inhibitor silmitasertib (CX-4945) in human plasma, CSF, and brain tissue, and application to a clinical pharmacokinetic study in children with brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Anti-Growth, Anti-Angiogenic, and Pro-Apoptotic Effects by CX-4945, an Inhibitor of Casein Kinase 2, on HuCCT-1 Human Cholangiocarcinoma Cells via Control of Caspase-9/3, DR-4, STAT-3/STAT-5, Mcl-1, eIF-2α, and HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Casein Kinase 2 Inhibitor, CX-4945, Induces Apoptosis and Restores Blood-Brain Barrier Homeostasis in In Vitro and In Vivo Models of Glioblastoma [mdpi.com]
- 16. Mechanistic Basis for In Vivo Therapeutic Efficacy of CK2 Inhibitor CX-4945 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of Cell Viability by the alamarBlue Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Silmitasertib (CX-4945): A Technical Guide to its Mechanism in Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Silmitasertib (B1669362) (CX-4945) is a potent and selective, orally bioavailable small-molecule inhibitor of protein kinase CK2 (formerly casein kinase II). CK2 is a serine/threonine kinase that is frequently overexpressed in a multitude of human cancers, where it plays a crucial role in promoting cell growth, proliferation, and survival, while inhibiting apoptosis. This technical guide provides an in-depth overview of the core mechanisms by which Silmitasertib induces apoptosis in cancer cells. It consolidates key quantitative data from preclinical studies, details the experimental protocols for assessing its apoptotic effects, and visualizes the critical signaling pathways involved.
Introduction to Silmitasertib (CX-4945)
Silmitasertib is an ATP-competitive inhibitor of the CK2 catalytic subunits CK2α and CK2α'.[1] By targeting CK2, a key node in many oncogenic signaling networks, Silmitasertib disrupts multiple pro-survival pathways, leading to cell cycle arrest and programmed cell death (apoptosis) in various cancer cell types.[2][3] Preclinical and clinical studies have demonstrated its potential as a therapeutic agent in both solid tumors and hematological malignancies.[3][4][5][6]
Core Mechanism of Action: Apoptosis Induction
The primary anti-cancer effect of Silmitasertib is the induction of apoptosis. This is achieved through the modulation of several key signaling pathways that regulate cell survival and death.
Inhibition of the PI3K/Akt/mTOR Pathway
One of the central mechanisms by which Silmitasertib induces apoptosis is through the downregulation of the PI3K/Akt/mTOR signaling cascade, a critical pathway for cell survival and proliferation.[3][7][8] CK2 is known to directly phosphorylate and activate Akt, a key component of this pathway.[8][9] By inhibiting CK2, Silmitasertib prevents Akt activation, leading to the downstream suppression of mTOR and its targets, such as p70S6K.[7] This disruption of the PI3K/Akt/mTOR axis is a significant contributor to the pro-apoptotic effects of Silmitasertib in cancer cells.[7][8]
Modulation of Bcl-2 Family Proteins and Caspase Activation
Silmitasertib also influences the intrinsic apoptotic pathway by modulating the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.[2][10] Inhibition of CK2 can lead to the dissociation of the pro-apoptotic protein Bax from the anti-apoptotic protein Bcl-xL.[2][10] The freed Bax can then translocate to the mitochondria, leading to the release of cytochrome c and the subsequent activation of the caspase cascade.[10] Studies have consistently shown that treatment with Silmitasertib results in the cleavage and activation of key executioner caspases, such as caspase-3 and caspase-9, as well as the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[2][7][10][11]
Involvement of p53 and Cell Cycle Arrest
In some cellular contexts, Silmitasertib's pro-apoptotic activity is linked to the tumor suppressor protein p53. Inhibition of CK2 can lead to the degradation of p53, which paradoxically can promote apoptosis by allowing the release of Bax from Bcl-xL.[2][10] Furthermore, Silmitasertib has been shown to induce cell cycle arrest, often at the G2/M phase, which can precede the onset of apoptosis.[2][7][12]
Quantitative Data on Silmitasertib-Induced Apoptosis
The following tables summarize key quantitative data from various studies, demonstrating the efficacy of Silmitasertib in inducing apoptosis across different cancer cell lines.
Table 1: IC50 Values of Silmitasertib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| HeLa | Cervical Cancer | ~5 (48h) | MTT Assay | [13] |
| MDA-MB-231 | Breast Cancer | >10 (48h) | MTT Assay | [13] |
| U-87 | Glioblastoma | ~5-10 (24h) | MTT Assay | [1] |
| U-138 | Glioblastoma | ~5-10 (24h) | MTT Assay | [1] |
| A-172 | Glioblastoma | ~5-10 (24h) | MTT Assay | [1] |
| TFK-1 | Cholangiocarcinoma | < 20 | Cell Viability Assay | [2] |
| SSP-25 | Cholangiocarcinoma | < 20 | Cell Viability Assay | [2] |
| HuCCT-1 | Cholangiocarcinoma | ~20 | Cell Viability Assay | [11] |
Table 2: Apoptosis Induction by Silmitasertib in Cancer Cell Lines
| Cell Line | Cancer Type | Silmitasertib Concentration (µM) | Observation | Method | Reference |
| Chemorefractory NSCLC | Non-Small Cell Lung Cancer | Dose-dependent | Increased cleaved caspase-3 and PARP1 | Western Blot | [7] |
| Pancreatic Cancer Cells | Pancreatic Cancer | Not specified | Induces apoptosis | Annexin V/PI Staining | [12] |
| TFK-1, SSP-25 | Cholangiocarcinoma | Not specified | Increased cleaved Caspase-3 and PARP | Western Blot | [2] |
| DLD-1 | Colorectal Cancer | 25 | ~20% apoptotic cells at 48h | Annexin-V/PI Staining | [8] |
| HuCCT-1 | Cholangiocarcinoma | 10, 20 | Nuclear DNA fragmentation | Not specified | [11] |
| Cal-27 | Oral Squamous Cell Carcinoma | 40 (with 2 µg/mL DDP) | ~83% apoptotic cells at 48h | Flow Cytometry | [14] |
| UM1 | Oral Squamous Cell Carcinoma | 40 (with 2 µg/mL DDP) | Increased apoptosis at 48h | Flow Cytometry | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate Silmitasertib-induced apoptosis.
Cell Viability Assay (MTT Assay)
This protocol is adapted from methodologies described in studies on glioblastoma cells.[1]
-
Cell Seeding: Plate cells (e.g., U-87, U-138, A-172) in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of Silmitasertib (e.g., 1, 5, 10, 15 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24, 48 hours).
-
MTT Addition: After incubation, add MTT solution (0.2 mg/mL) to each well and incubate at 37°C for 60 minutes.
-
Lysis: Remove the medium and lyse the cells with 100 µL of DMSO.
-
Measurement: Quantify the amount of formazan (B1609692) by measuring the optical density at 540 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)
This protocol is a generalized procedure based on common practices described in the literature.[15][16][17]
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with Silmitasertib or a vehicle control for the specified time.
-
Cell Harvesting: For adherent cells, detach them using a gentle dissociation agent like trypsin and collect both the detached and floating cells. For suspension cells, collect them directly. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells once with cold 1X PBS buffer.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
Western Blotting for Apoptosis Markers
This protocol is based on standard western blotting procedures mentioned in several of the cited articles.[2][7]
-
Cell Lysis: After treatment with Silmitasertib, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, cleaved PARP, p-Akt, total Akt, β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by Silmitasertib in the induction of apoptosis.
Caption: Silmitasertib inhibits CK2, leading to the downregulation of the pro-survival PI3K/Akt/mTOR pathway.
Caption: Silmitasertib promotes the intrinsic apoptotic pathway by disrupting the Bax:Bcl-xL complex.
References
- 1. Casein Kinase 2 Inhibitor, CX-4945, Induces Apoptosis and Restores Blood-Brain Barrier Homeostasis in In Vitro and In Vivo Models of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Casein Kinase 2 Inhibitor CX-4945 Promotes Cholangiocarcinoma Cell Death Through PLK1 | Anticancer Research [ar.iiarjournals.org]
- 3. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. CK2 inhibition with silmitasertib promotes methuosis-like cell death associated to catastrophic massive vacuolization of colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AKT/mTOR down-regulation by CX-4945, a CK2 inhibitor, promotes apoptosis in chemorefractory non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CK2 inhibition with silmitasertib promotes methuosis-like cell death associated to catastrophic massive vacuolization of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. Autophagy Induced by CX-4945, a Casein Kinase 2 Inhibitor, Enhances Apoptosis in Pancreatic Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Silmitasertib-induced macropinocytosis promoting DDP intracellular uptake to enhance cell apoptosis in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apoptosis Protocols | USF Health [health.usf.edu]
- 16. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Silmitasertib: An In-Depth Technical Guide on its Impact on Tumor Growth in Murine Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical efficacy of Silmitasertib (formerly CX-4945), a potent and selective inhibitor of protein kinase CK2, in murine cancer models. The following sections detail the quantitative impact of Silmitasertib on tumor growth, the experimental protocols utilized in these studies, and the key signaling pathways involved in its mechanism of action.
Quantitative Impact on Tumor Growth
Silmitasertib has demonstrated significant anti-tumor activity in various xenograft models, both as a monotherapy and in combination with standard-of-care chemotherapeutic agents. The data presented below summarizes the key findings from these preclinical studies.
Table 1: Silmitasertib Monotherapy in Ewing Sarcoma Xenograft Model
| Cell Line | Treatment Group | Dosing Regimen | Mean Tumor Volume Inhibition | Study Duration |
| A673 | Vehicle Control | N/A | 0% | 28 Days |
| A673 | Silmitasertib | 75 mg/kg, oral gavage, twice daily | 50-80%[1][2] | 28 Days |
Table 2: Silmitasertib in Combination with Chemotherapy in Cholangiocarcinoma Xenograft Model
| Cell Line | Treatment Group | Dosing Regimen | Outcome |
| HuCCT1 | Vehicle Control | N/A | Progressive tumor growth |
| HuCCT1 | Silmitasertib | Undisclosed | Significant inhibition of tumor growth[3][4] |
| HuCCT1 | Gemcitabine (B846) + Cisplatin | Undisclosed | Tumor growth inhibition |
| HuCCT1 | Silmitasertib + Gemcitabine + Cisplatin | Undisclosed | More potent tumor growth inhibition than either treatment alone[3][4] |
Table 3: Silmitasertib Monotherapy in Prostate Cancer Xenograft Model
| Cell Line | Treatment Group | Dosing Regimen | Outcome |
| PC3 | Vehicle Control | N/A | Progressive tumor growth |
| PC3 | Silmitasertib | Undisclosed | Dose-dependent antitumor activity[5] |
Experimental Protocols
The following sections provide detailed methodologies for the key in vivo experiments cited in this guide.
Ewing Sarcoma Xenograft Study
-
Cell Line: A673 human Ewing sarcoma cells.[1]
-
Animal Model: Immunodeficient mice (strain not specified).
-
Tumor Implantation: A673 cells were implanted subcutaneously into the flank of each mouse.
-
Drug Administration: Once tumors were established, mice were randomized into treatment and control groups. The treatment group received Silmitasertib at a dose of 75 mg/kg via oral gavage twice daily for 28 consecutive days.[1][2] The control group received a vehicle control.
-
Tumor Measurement: Tumor size was measured regularly, and tumor volume was calculated. At the end of the study, tumors were excised and weighed.
-
Workflow:
Cholangiocarcinoma Xenograft Study
-
Animal Model: Immunodeficient mice (strain not specified).
-
Tumor Implantation: HuCCT1 cells were implanted subcutaneously into the mice.
-
Drug Administration: Mice with established tumors were treated with Silmitasertib alone, a combination of gemcitabine and cisplatin, or a combination of all three agents. Dosing regimens were not specified in the available literature.
-
Tumor Measurement: Tumor growth was monitored throughout the study.
Prostate Cancer Xenograft Study
-
Cell Line: PC3 human prostate cancer cells.[5]
-
Animal Model: Immunodeficient mice (strain not specified).
-
Tumor Implantation: PC3 cells were implanted subcutaneously.
-
Drug Administration: Silmitasertib was administered orally, and demonstrated a dose-dependent anti-tumor effect. Specific doses were not detailed in the reviewed literature.
-
Tumor Measurement: Tumor growth was monitored to assess the efficacy of the treatment.
Mechanism of Action: Signaling Pathway Inhibition
Silmitasertib exerts its anti-tumor effects primarily through the inhibition of protein kinase CK2. CK2 is a constitutively active serine/threonine kinase that is frequently overexpressed in cancer and plays a crucial role in cell growth, proliferation, and survival.[6] A key downstream pathway regulated by CK2 is the PI3K/Akt/mTOR signaling cascade. By inhibiting CK2, Silmitasertib disrupts this pathway, leading to decreased cell proliferation and increased apoptosis.
By targeting CK2, Silmitasertib effectively downregulates the pro-survival signals of the PI3K/Akt pathway, contributing to its observed anti-tumor efficacy in murine models. This mechanism provides a strong rationale for its continued investigation as a cancer therapeutic.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical In Vitro and In Vivo Evidence of an Antitumor Effect of CX-4945, a Casein Kinase II Inhibitor, in Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pre-clinical characterization of CX-4945, a potent and selective small molecule inhibitor of CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Activity of Silmitasertib Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
Silmitasertib (B1669362), also known as CX-4945, is a potent and selective, orally bioavailable small molecule inhibitor of protein kinase CK2 (formerly casein kinase II).[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of its sodium salt form. Detailed experimental protocols for its analysis, in vitro evaluation, and in vivo assessment in preclinical models are presented to facilitate further research and development.
Chemical Structure and Properties
Silmitasertib sodium salt is the sodium salt of 5-((3-chlorophenyl)amino)benzo[c][2][3]naphthyridine-8-carboxylic acid.[4] The chemical structure and key identifiers are summarized below.
| Identifier | Value |
| IUPAC Name | Sodium 5-((3-chlorophenyl)amino)benzo[c][2][3]naphthyridine-8-carboxylate |
| Synonyms | CX-4945 sodium salt |
| CAS Number | 1309357-15-0[2] |
| Molecular Formula | C₁₉H₁₁ClN₃NaO₂[2] |
| Molecular Weight | 371.75 g/mol [2] |
| SMILES | [Na+].O=C([O-])c1ccc2c(c1)nc(Nc1cccc(Cl)c1)c1ccncc12[2] |
Physicochemical Properties:
| Property | Value |
| Appearance | A solid[2] |
| Solubility | Soluble in PBS (25 mg/mL) and DMSO.[2] |
| Oral Bioavailability | Orally bioavailable across multiple species (20-51%).[4] |
Mechanism of Action and Signaling Pathway
Silmitasertib is an ATP-competitive inhibitor of the CK2 holoenzyme, demonstrating high potency with a Ki of 0.38 nM.[5] CK2 is a serine/threonine kinase that is frequently overexpressed in a multitude of cancers and plays a crucial role in cell growth, proliferation, and survival.[1] By inhibiting CK2, Silmitasertib effectively suppresses the phosphorylation of downstream targets, most notably modulating the PI3K/Akt/mTOR signaling pathway.[6] This inhibition leads to cell cycle arrest and the induction of apoptosis in cancer cells.[2]
The inhibitory action of Silmitasertib on the CK2-PI3K/Akt signaling pathway can be visualized as follows:
Experimental Protocols
Synthesis and Purification
While detailed, step-by-step synthesis protocols are often proprietary, the general approach to synthesizing Silmitasertib involves the iterative synthesis and screening of analogs built around a benzo[c][2][3]naphthyridine-8-carboxylic acid scaffold.[4][5] The optimization of the structure to achieve high potency and oral bioavailability was guided by molecular modeling.[4]
Purification and Analysis: A validated LC-MS/MS method for the quantification of Silmitasertib in biological matrices has been developed.[5]
-
Sample Preparation: Solid phase extraction (SPE) is employed for sample clean-up.[5]
-
Chromatography: Reverse-phase chromatography is performed using a C18 column with a gradient elution of ammonium (B1175870) formate (B1220265) buffer and acetonitrile (B52724) containing formic acid.[5]
-
Detection: Mass spectrometry is used for detection, with multiple reaction monitoring (MRM) transitions set for Silmitasertib and an internal standard.[5]
The following diagram outlines the general workflow for the analysis of Silmitasertib in plasma samples.
In Vitro Assays
This assay measures the direct inhibitory effect of Silmitasertib on CK2 kinase activity.
-
Reagents: Recombinant human CK2, a specific peptide substrate (e.g., RRRDDDSDDD), Silmitasertib, assay dilution buffer, and [γ-³³P]ATP.[7]
-
Procedure:
-
Prepare a reaction mixture containing CK2 enzyme, substrate peptide, and assay buffer.[7]
-
Add varying concentrations of Silmitasertib.[7]
-
Initiate the reaction by adding [γ-³³P]ATP.[7]
-
Incubate at 30°C for 10 minutes.[7]
-
Stop the reaction and spot the mixture onto a phosphocellulose filter plate.[7]
-
Wash the plate to remove unincorporated [γ-³³P]ATP.[7]
-
Measure the incorporated radioactivity using a scintillation counter.[7]
-
Calculate the IC₅₀ value from the dose-response curve.[7]
-
This assay determines the effect of Silmitasertib on the proliferation of cancer cell lines.
-
Reagents: Cancer cell lines, cell culture medium, Silmitasertib, and a viability reagent (e.g., Alamar Blue).[7]
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.[7]
-
Treat the cells with a range of Silmitasertib concentrations.[7]
-
Incubate for 4 days.[7]
-
Add the viability reagent and incubate for 4-5 hours.[7]
-
Measure the fluorescence to determine cell viability.[7]
-
Calculate the EC₅₀ value from the dose-response curve.
-
This method is used to assess the phosphorylation status of key proteins in the PI3K/Akt pathway following Silmitasertib treatment.
-
Procedure:
-
Treat cells with Silmitasertib for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies against total and phosphorylated forms of Akt (e.g., p-Akt Ser129) and other relevant pathway proteins.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
In Vivo Xenograft Model
This protocol outlines the assessment of Silmitasertib's antitumor activity in a mouse xenograft model.
-
Cell Preparation and Implantation:
-
Harvest cancer cells and resuspend them in an appropriate medium.
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice.[2]
-
-
Treatment:
-
When tumors reach a palpable size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.[2]
-
Administer this compound orally (e.g., by gavage) at the desired dosage and schedule.[2] The vehicle for the control group typically consists of the same solvent used to dissolve the compound.
-
-
Monitoring and Endpoint:
The following diagram illustrates the workflow for a typical in vivo xenograft study.
Quantitative Data Summary
| Assay Type | Parameter | Value | Cell Line/System |
| Biochemical Assay | IC₅₀ (CK2α) | 1 nM | Cell-free |
| IC₅₀ (CK2α') | 1 nM | Cell-free | |
| Ki (CK2 holoenzyme) | 0.38 nM | Recombinant human CK2 | |
| Cell-Based Assays | EC₅₀ (Antiproliferative) | 1.71 - 20.01 µM | Breast cancer cell lines |
| IC₅₀ (Endogenous CK2) | 0.1 µM | Jurkat cells |
Conclusion
This compound is a highly potent and selective inhibitor of CK2 with a well-defined mechanism of action that involves the suppression of the PI3K/Akt signaling pathway. Its oral bioavailability and demonstrated preclinical antitumor efficacy have positioned it as a promising therapeutic agent. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Silmitasertib | Senhwa Biosciences, Inc. [senhwabio.com]
- 4. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS method for quantitation of the CK2 inhibitor silmitasertib (CX-4945) in human plasma, CSF, and brain tissue, and application to a clinical pharmacokinetic study in children with brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CX-4945 (Silmitasertib) | CAS:1009820-21-6 | CK2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. selleckchem.com [selleckchem.com]
Silmitasertib Sodium Salt: A Deep Dive into its Interaction with Protein Kinase CK2
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Silmitasertib (B1669362), also known as CX-4945, is a first-in-class, orally bioavailable small-molecule inhibitor of Protein Kinase CK2 (formerly Casein Kinase II).[1][2] Its sodium salt form enhances its pharmaceutical properties. CK2 is a constitutively active serine/threonine kinase that is frequently overexpressed in a multitude of human cancers, playing a pivotal role in cell growth, proliferation, survival, and angiogenesis.[1][2][3] Consequently, CK2 has emerged as a compelling therapeutic target in oncology. This technical guide provides a comprehensive overview of the interaction between Silmitasertib and its primary target, CK2, with a focus on quantitative data, experimental methodologies, and the visualization of key signaling pathways.
Mechanism of Action
Silmitasertib functions as an ATP-competitive inhibitor, directly targeting the ATP-binding site of the CK2α catalytic subunit.[1][2][4] This competitive inhibition prevents the phosphorylation of CK2 substrates, thereby disrupting multiple downstream signaling cascades crucial for cancer cell survival and proliferation.[1][2] Notably, Silmitasertib's inhibitory action leads to the downregulation of the PI3K/Akt/mTOR pathway, a central regulator of cell growth and metabolism.[2][5]
Quantitative Data on Silmitasertib-CK2 Interaction
The potency and selectivity of Silmitasertib have been extensively characterized through various in vitro and cellular assays. The following tables summarize key quantitative data, providing a comparative overview of its inhibitory activity.
Table 1: In Vitro Inhibitory Activity of Silmitasertib against Protein Kinase CK2
| Parameter | Value | Assay Conditions | Reference |
| Ki (CK2α) | 0.38 nM | Recombinant human CK2α | [6] |
| IC50 (CK2α) | 1 nM | Cell-free kinase assay | [1][7][8][9] |
| IC50 (CK2α') | 1 nM | Cell-free kinase assay | [9] |
| IC50 (CK2 holoenzyme) | 1 nM | Recombinant human CK2 (α2β2) | [1] |
Table 2: Cellular Activity of Silmitasertib in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / EC50 (µM) | Assay Type | Reference |
| Jurkat | T-cell leukemia | 0.1 | Endogenous CK2 activity | [1][6][10] |
| BT-474 | Breast Cancer | 1.71 - 20.01 (range across multiple breast cancer lines) | Cell proliferation | [1][10] |
| BxPC-3 | Pancreatic Cancer | - | Cell-cycle arrest (G1) | [1][10] |
| PC-3 | Prostate Cancer | - | Tumor growth inhibition in xenograft model | [1][10] |
| HuCCT-1 | Cholangiocarcinoma | ~20 | Cell survival | [11] |
| Pancreatic Ductal Adenocarcinoma (PDAC) cell lines | Pancreatic Cancer | 1.691 - 16.20 | Proliferation and biomass | [12][13] |
Table 3: Off-Target Kinase Inhibition Profile of Silmitasertib
| Kinase | IC50 (nM) | Notes | Reference |
| FLT3 | 35 | Inactive in cell-based assays at 10 µM | [1][10] |
| PIM1 | 46 | Inactive in cell-based assays at 10 µM | [1][10] |
| CDK1 | 56 | Inactive in cell-based assays at 10 µM | [1][10] |
| DYRK1A | 160 | Potent inhibition observed | [14] |
| GSK3β | 190 | Strong inhibition observed | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of Silmitasertib with CK2 and its downstream effects.
In Vitro Kinase Inhibition Assay (Radiometric)
Objective: To determine the IC50 value of Silmitasertib against CK2 enzymatic activity.
Materials:
-
Recombinant human CK2 holoenzyme
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)
-
Silmitasertib stock solution (in DMSO)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of Silmitasertib in the kinase reaction buffer.
-
In a microcentrifuge tube, combine the kinase reaction buffer, recombinant CK2 enzyme, and the peptide substrate.
-
Add the diluted Silmitasertib or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding the [γ-³²P]ATP solution. The final ATP concentration should be close to its Km value for CK2.
-
Incubate the reaction mixture for 10-30 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each Silmitasertib concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
ADP-Glo™ Kinase Assay
Objective: To measure CK2 activity and its inhibition by Silmitasertib in a non-radioactive, luminescence-based format.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Recombinant human CK2 enzyme
-
CK2 substrate (peptide or protein)
-
ATP
-
Kinase reaction buffer
-
Silmitasertib stock solution (in DMSO)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Set up the kinase reaction in the wells of a white, opaque plate by adding the kinase reaction buffer, CK2 enzyme, substrate, and ATP.
-
Add serial dilutions of Silmitasertib or DMSO (vehicle control) to the appropriate wells.
-
Incubate the plate at the desired temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition and determine the IC50 value as described in the radiometric assay protocol.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic or cytostatic effects of Silmitasertib on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Silmitasertib stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of Silmitasertib or DMSO (vehicle control) and incubate for a desired period (e.g., 72 hours).
-
Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the culture medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly to ensure complete solubilization.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the EC50 value, the concentration of Silmitasertib that causes a 50% reduction in cell viability.
Western Blot Analysis of Downstream Signaling
Objective: To determine the effect of Silmitasertib on the phosphorylation status of CK2 downstream targets.
Materials:
-
Cancer cell line of interest
-
Silmitasertib
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies specific for total and phosphorylated forms of downstream targets (e.g., p-Akt (S129), total Akt, p-S6, total S6)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cultured cells with various concentrations of Silmitasertib for different time points.
-
Lyse the cells using ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt S129) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a housekeeping protein like β-actin.
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Silmitasertib and a typical experimental workflow.
Caption: Mechanism of action of Silmitasertib.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by Silmitasertib.
Caption: Experimental workflow for Western Blot analysis.
Conclusion
Silmitasertib sodium salt is a highly potent and selective inhibitor of protein kinase CK2, a key driver of oncogenesis. Its mechanism of action, centered on the competitive inhibition of ATP binding to the CK2α subunit, leads to the disruption of critical pro-survival signaling pathways, most notably the PI3K/Akt/mTOR cascade. The quantitative data and experimental protocols presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of Silmitasertib and to explore the broader implications of CK2 inhibition in cancer therapy and other disease areas. The continued study of Silmitasertib and other CK2 inhibitors holds significant promise for the development of novel and effective targeted therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Silmitasertib - Wikipedia [en.wikipedia.org]
- 3. ruo.mbl.co.jp [ruo.mbl.co.jp]
- 4. Silmitasertib, a casein kinase 2 inhibitor, induces massive lipid droplet accumulation and nonapoptotic cell death in head and neck cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CK2 inhibition with silmitasertib promotes methuosis-like cell death associated to catastrophic massive vacuolization of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Silmitasertib | Autophagy | Casein Kinase | TargetMol [targetmol.com]
- 7. Probe CX-4945 | Chemical Probes Portal [chemicalprobes.org]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Anti-Growth, Anti-Angiogenic, and Pro-Apoptotic Effects by CX-4945, an Inhibitor of Casein Kinase 2, on HuCCT-1 Human Cholangiocarcinoma Cells via Control of Caspase-9/3, DR-4, STAT-3/STAT-5, Mcl-1, eIF-2α, and HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibitory Response to CK II Inhibitor Silmitasertib and CDKs Inhibitor Dinaciclib Is Related to Genetic Differences in Pancreatic Ductal Adenocarcinoma Cell Lines [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Preparation of Silmitasertib Sodium Salt Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silmitasertib, also known as CX-4945, is a potent and highly selective, ATP-competitive inhibitor of protein kinase CK2 (Casein Kinase II).[1][2][3] CK2 is a serine/threonine kinase that is frequently overexpressed in a multitude of human cancers and plays a crucial role in cell growth, proliferation, and survival.[3][4] By inhibiting CK2, Silmitasertib disrupts key signaling pathways, including the PI3K/Akt/mTOR pathway, leading to cell-cycle arrest and apoptosis in cancer cells.[3][5][6] These application notes provide a detailed protocol for the preparation of Silmitasertib sodium salt stock solutions for use in both in vitro and in vivo research settings.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| Synonyms | CX-4945 sodium salt |
| CAS Number | 1309357-15-0[7] |
| Molecular Formula | C₁₉H₁₁ClN₃NaO₂[7] |
| Molecular Weight | 371.75 g/mol [7] |
Solubility
The solubility of this compound in various solvents is critical for the preparation of stock solutions. The following table summarizes its solubility in commonly used laboratory solvents. It is important to note that using fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[2] For some solvents, sonication may be required to achieve complete dissolution.[7][8]
| Solvent | Solubility | Notes |
| DMSO | ≥ 87.5 mg/mL (235.37 mM)[7] | Sonication may be required.[7] |
| Water | 16.67 mg/mL (44.84 mM)[7] | Sonication may be required.[7] |
| Ethanol | Insoluble[2] | |
| PBS | 25 mg/mL (67.25 mM)[7] | Sonication may be required.[7] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, polypropylene (B1209903) microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Pipettes and sterile, filter-barrier pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Preparation of Stock Solutions for In Vitro Use
This protocol describes the preparation of a 10 mM stock solution in DMSO.
-
Aseptic Technique: Perform all steps in a laminar flow hood or a designated clean area to maintain sterility.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.7175 mg of the compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the powder. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.[7][8]
-
Sterilization (Optional): If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.[5] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5][7]
Preparation of Formulations for In Vivo Use
For in vivo studies, this compound can be formulated in various vehicles. Below is a common formulation using a co-solvent system.
-
Prepare a Concentrated Stock in DMSO: First, prepare a concentrated stock solution in DMSO as described in the in vitro protocol (e.g., 20.8 mg/mL).[5]
-
Prepare the Vehicle: A common vehicle for oral administration consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7] Prepare this vehicle by sequentially adding and mixing the components.
-
Formulation: To prepare the final dosing solution, add the concentrated DMSO stock of this compound to the vehicle. For example, to achieve a final concentration of 2.08 mg/mL, add 100 µL of the 20.8 mg/mL DMSO stock to 900 µL of the vehicle.[5] Mix thoroughly until a clear solution is obtained.
-
Administration: It is recommended to use freshly prepared formulations for animal dosing.
Quality Control
To ensure the accuracy and reproducibility of experimental results, it is recommended to perform quality control checks on the prepared stock solutions.
-
Concentration Verification: The concentration of the stock solution can be verified using a spectrophotometer and a standard curve, or by High-Performance Liquid Chromatography (HPLC).
-
Purity Assessment: The purity of the stock solution can be assessed by HPLC to detect any potential degradation products.
-
pH Measurement: For aqueous-based solutions, ensure the final pH is within the desired range for your experimental system.
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound and its stock solutions.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C[2] | 3 years[2] | Store in a dry, dark place.[9] |
| Stock Solution in Solvent | -20°C[5][7] | 1 month[5][7] | Avoid repeated freeze-thaw cycles.[5] |
| -80°C[5][7] | 6 months[5][7] |
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound stock solution.
Silmitasertib (CX-4945) Mechanism of Action
Caption: Silmitasertib inhibits the CK2 signaling pathway.
References
- 1. Silmitasertib - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Silmitasertib | Autophagy | Casein Kinase | TargetMol [targetmol.com]
- 9. medkoo.com [medkoo.com]
Silmitasertib In Vivo Administration Guide for Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silmitasertib (formerly CX-4945) is a potent and selective, orally bioavailable inhibitor of protein kinase CK2 (casein kinase II).[1] CK2 is a serine/threonine kinase that is frequently overexpressed in a multitude of human cancers and plays a crucial role in cell growth, proliferation, and survival.[2] By targeting the ATP-binding site of the CK2α catalytic subunit, Silmitasertib effectively modulates downstream signaling pathways, most notably the PI3K/Akt pathway, leading to cell cycle arrest and apoptosis in cancer cells.[1][3] Preclinical studies in murine models have demonstrated its robust anti-tumor activity and favorable safety profile, making it a compound of significant interest for cancer therapy.[1][4] This document provides a comprehensive guide for the in vivo administration of Silmitasertib to mice, including detailed protocols, dosage information, and relevant biological context.
Data Presentation
Table 1: In Vivo Efficacy of Silmitasertib in Murine Xenograft Models
| Mouse Model | Cancer Type | Administration Route | Dosage (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Athymic Nude Mice | Prostate (PC3) | Oral Gavage | 25 | Twice Daily | 19% | Selleckchem Datasheet |
| Athymic Nude Mice | Prostate (PC3) | Oral Gavage | 50 | Twice Daily | 40% | Selleckchem Datasheet |
| Athymic Nude Mice | Prostate (PC3) | Oral Gavage | 75 | Twice Daily | 86% | Selleckchem Datasheet |
| Immunocompromised Mice | Breast (BT-474) | Oral Gavage | 25 | Twice Daily | 88% | Selleckchem Datasheet |
| Immunocompromised Mice | Breast (BT-474) | Oral Gavage | 75 | Twice Daily | 97% | Selleckchem Datasheet |
| Immunocompromised Mice | Pancreatic (BxPC-3) | Oral Gavage | 75 | Twice Daily | 93% | Selleckchem Datasheet |
Table 2: Pharmacokinetic and Toxicological Profile of Silmitasertib in Mice
| Parameter | Value/Observation | Reference |
| Pharmacokinetics | ||
| Bioavailability | Orally bioavailable, satisfactory | [3] |
| Half-life | Long half-life | [5][6] |
| Distribution | Crosses the blood-brain barrier | ResearchGate Request PDF |
| Toxicology | ||
| Maximum Tolerated Dose (MTD) | Not explicitly defined, but well-tolerated at effective doses. | [1] |
| General Toxicity | Well-tolerated with minimal changes in body weight during treatment. Favorable safety profile. | [2][4] |
Signaling Pathway
Silmitasertib's primary mechanism of action is the inhibition of CK2, which is a key regulator of the PI3K/Akt signaling pathway. By inhibiting CK2, Silmitasertib prevents the phosphorylation of Akt at serine 129, a crucial step for its full activation. This disruption leads to downstream effects including cell cycle arrest and apoptosis.
Caption: Silmitasertib inhibits CK2, blocking the PI3K/Akt pathway.
Experimental Protocols
Protocol 1: Preparation and Administration of Silmitasertib for Oral Gavage
Materials:
-
Silmitasertib powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Corn oil or PEG300 and Tween-80
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal feeding needles (gavage needles), 20-22 gauge, straight or curved
-
Syringes (1 mL)
-
Appropriate mouse strain for the study (e.g., athymic nude mice for xenograft models)
Procedure:
-
Vehicle Preparation:
-
Option A (DMSO/Corn Oil): Prepare a stock solution of Silmitasertib in DMSO. A common starting point is to dissolve the drug in 100% DMSO. For the final formulation, a mixture of DMSO and corn oil is often used. To minimize DMSO toxicity, the final concentration of DMSO in the administered solution should be low (e.g., <10%).[7] For example, to achieve a 5% DMSO in corn oil vehicle, mix 50 µL of DMSO with 950 µL of corn oil.
-
Option B (DMSO/PEG300/Tween-80/ddH2O): A formulation for a 1 mL working solution can be prepared by adding 50 µL of a 200 mg/mL Silmitasertib in DMSO stock solution to 400 µL of PEG300. Mix until clear. Then, add 50 µL of Tween-80 and mix. Finally, add 500 µL of ddH2O to bring the total volume to 1 mL. This solution should be used immediately.[8]
-
-
Silmitasertib Solution Preparation:
-
Calculate the required amount of Silmitasertib based on the desired dose (e.g., 50 mg/kg) and the average weight of the mice in the treatment group.
-
Dissolve the calculated amount of Silmitasertib powder in the appropriate volume of the chosen vehicle to achieve the final desired concentration for dosing.
-
Vortex the solution thoroughly. If the compound does not fully dissolve, brief sonication may be applied. The final solution should be a homogenous suspension or clear solution.[8]
-
-
Administration:
-
Accurately weigh each mouse before dosing to calculate the exact volume to be administered.
-
Gently restrain the mouse.
-
Measure the distance from the mouse's nose to the tip of the xiphoid process to determine the appropriate insertion depth for the gavage needle.
-
Draw the calculated volume of the Silmitasertib solution into a 1 mL syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the solution into the stomach.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Administer the treatment as per the planned schedule (e.g., twice daily).
-
Protocol 2: Preparation and Administration of Silmitasertib for Intravenous Injection
Materials:
-
Silmitasertib powder
-
Sterile Phosphate-Buffered Saline (PBS) or saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes (1 mL) with 27-30 gauge needles
-
Mouse restrainer
-
Heat lamp (optional, for tail vein dilation)
Procedure:
-
Silmitasertib Solution Preparation:
-
Silmitasertib sodium salt has good solubility in PBS (25 mg/mL).[1]
-
Calculate the required amount of Silmitasertib for the desired dose (e.g., 50 mg/kg).
-
Dissolve the Silmitasertib powder in sterile PBS to the final concentration needed for injection. Ensure the solution is clear and free of particulates.
-
Filter the solution through a 0.22 µm sterile filter if necessary.
-
-
Administration:
-
Place the mouse in a restrainer.
-
If necessary, warm the mouse's tail with a heat lamp to dilate the lateral tail veins.
-
Swab the tail with an alcohol wipe.
-
Draw the calculated volume of the Silmitasertib solution into a syringe.
-
Carefully insert the needle into one of the lateral tail veins and slowly inject the solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse effects.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of Silmitasertib in a murine xenograft model.
Caption: Workflow for in vivo Silmitasertib efficacy studies in mice.
Conclusion
This guide provides essential information and protocols for the in vivo administration of Silmitasertib in mice. The provided data on dosage, efficacy, and safety, combined with detailed experimental procedures, will aid researchers in designing and executing robust preclinical studies to further evaluate the therapeutic potential of this promising CK2 inhibitor. It is crucial to adhere to institutional guidelines for animal care and use throughout all experimental procedures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Silmitasertib | Senhwa Biosciences, Inc. [senhwabio.com]
- 3. Silmitasertib - Wikipedia [en.wikipedia.org]
- 4. targetedonc.com [targetedonc.com]
- 5. researchgate.net [researchgate.net]
- 6. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Western Blot Analysis Following Silmitasertib (CX-4945) Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silmitasertib (B1669362) (formerly CX-4945) is a potent and selective, orally bioavailable small-molecule inhibitor of protein kinase CK2 (casein kinase II).[1][2] CK2 is a serine/threonine kinase that is frequently overexpressed in a multitude of human cancers, where it promotes cell proliferation, survival, and angiogenesis.[2][3] Silmitasertib competitively binds to the ATP-binding site of the CK2α catalytic subunit, leading to the inhibition of its kinase activity and the subsequent attenuation of downstream signaling pathways critical for tumor growth and survival, most notably the PI3K/Akt/mTOR pathway.[1][2][3]
Western blot analysis is an indispensable technique for elucidating the mechanism of action of Silmitasertib. It allows for the precise measurement of changes in the expression and phosphorylation status of CK2 target proteins and downstream effectors. These application notes provide a comprehensive guide to performing and interpreting Western blot experiments to assess the cellular response to Silmitasertib treatment.
Data Presentation: Quantitative Analysis of Protein Modulation by Silmitasertib
The following tables summarize the expected quantitative and qualitative changes in key protein markers following treatment with Silmitasertib, based on published literature. Densitometric analysis of Western blot bands should be performed to quantify these changes relative to a loading control (e.g., β-actin, GAPDH).
Table 1: Downregulation of Pro-Survival Signaling Pathways by Silmitasertib
| Target Protein | Phosphorylation Site | Cell Line | Treatment Condition | Expected Change in Phosphorylation | Reference |
| Akt | Ser129 | Various | Varies by cell line | Significant Decrease | [4][5][6] |
| Akt | Ser473 | HuCCT1, EGI-1 | 10 µM, 24h | >90% Decrease | [7] |
| PTEN | Ser380/Thr382/383 | HuCCT1, EGI-1 | 10 µM, 24h | Decreased Ratio of p-PTEN/Total PTEN | [7] |
| S6K1 | Thr389 | DLD-1 | 25 µM, 16h | Significant Decrease | [3] |
| S6 | Ser235/236 | DLD-1 | 25 µM, 16h | Significant Decrease | [3] |
| STAT3 | Tyr705 | HuCCT-1 | 20 µM, 24h | Significant Decrease | [8] |
| STAT5 | Tyr694 | HuCCT-1 | 20 µM, 24h | Significant Decrease | [8] |
Table 2: Induction of Cell Cycle Arrest and Apoptosis by Silmitasertib
| Target Protein | Modification | Cell Line | Treatment Condition | Expected Change in Protein Level | Reference |
| p21 | Phospho-Thr145 | Murine Xenograft | 25 or 75 mg/kg | Significant Decrease | [1] |
| Total p21 | Total Protein | Various | Varies by cell line | Increase | [4][5][6] |
| Cleaved PARP | Cleavage Product | DLD-1, HT-29 | 25 µM, 48h | Significant Increase | [9] |
| Cleaved Caspase-3 | Cleavage Product | TFK-1, SSP-25 | Varies | Increase | [9] |
| p53 | Total Protein | TFK-1, SSP-25 | Varies | Degradation/Decrease | [9] |
Signaling Pathways and Experimental Workflow
To visually represent the biological context and the experimental procedure, the following diagrams are provided.
Caption: Silmitasertib inhibits CK2, leading to reduced PI3K/Akt/mTOR signaling and cell proliferation, and promoting cell cycle arrest and apoptosis.
Caption: Experimental workflow for Western blot analysis of protein phosphorylation and expression after Silmitasertib treatment.
Experimental Protocols
This section provides a detailed methodology for Western blot analysis to assess the effects of Silmitasertib.
A. Cell Culture and Silmitasertib Treatment
-
Cell Seeding: Plate cells (e.g., HuCCT-1, DLD-1, TFK-1) in appropriate culture dishes and grow to 70-80% confluency.
-
Treatment Preparation: Prepare a stock solution of Silmitasertib (CX-4945) in DMSO. Further dilute the stock solution in fresh culture medium to achieve the desired final concentrations (e.g., 5, 10, 20, 25 µM).
-
Cell Treatment: Replace the existing medium with the Silmitasertib-containing medium. Include a vehicle control (DMSO) at a concentration equivalent to the highest Silmitasertib dose.
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 16, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO₂.
B. Protein Extraction and Quantification
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to the culture dish.
-
Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
-
C. SDS-PAGE and Western Blotting
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor separation.
-
Run the gel in 1X running buffer at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Blocking:
-
Destain the membrane with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Block non-specific binding sites by incubating the membrane in 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation. Note: BSA is preferred over non-fat dry milk for detecting phosphoproteins to avoid background from casein phosphorylation.
-
-
Antibody Incubation:
-
Primary Antibody: Dilute the primary antibody in 5% BSA/TBST according to the manufacturer's recommended dilution (typically 1:1000). Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation. (See Table 3 for recommended antibodies).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) diluted in 5% BSA/TBST (typically 1:2000 - 1:5000) for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's protocol.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Table 3: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Recommended Antibody |
| p-Akt (Ser473) | Rabbit mAb #4060 (Cell Signaling Technology) |
| Total Akt | Rabbit mAb #4691 (Cell Signaling Technology) |
| p-S6K1 (Thr389) | Rabbit mAb #9234 (Cell Signaling Technology) |
| Total S6K1 | Rabbit mAb #2708 (Cell Signaling Technology) |
| p-p21 (Thr145) | Consult manufacturer datasheets |
| Total p21 | Rabbit mAb #2947 (Cell Signaling Technology) |
| Cleaved PARP | Rabbit mAb #5625 (Cell Signaling Technology) |
| β-Actin | Mouse mAb #3700 (Cell Signaling Technology) |
| GAPDH | Rabbit mAb #2118 (Cell Signaling Technology) |
D. Data Analysis
-
Densitometry: Use image analysis software (e.g., ImageJ) to measure the band intensity for each protein of interest.
-
Normalization:
-
For phosphorylated proteins, normalize the signal of the phospho-protein to the signal of the corresponding total protein.
-
Normalize the total protein or the phospho/total ratio to the signal of a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.
-
-
Quantification: Express the results as a fold change relative to the vehicle-treated control. Perform statistical analysis on data from at least three biological replicates.
Troubleshooting
-
Weak or No Signal: Increase the amount of protein loaded, increase primary or secondary antibody concentration, or extend incubation times. Ensure transfer was efficient.
-
High Background: Ensure blocking is sufficient, reduce antibody concentrations, and increase the number and duration of wash steps. Use BSA instead of milk for blocking when detecting phosphoproteins.
-
Non-specific Bands: Optimize antibody dilution, use a more specific primary antibody, and ensure the lysis buffer contains sufficient protease inhibitors.
By following these detailed protocols and application notes, researchers can effectively utilize Western blotting to investigate the molecular mechanisms of Silmitasertib and quantify its impact on key cancer-related signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Silmitasertib - Wikipedia [en.wikipedia.org]
- 3. CK2 inhibition with silmitasertib promotes methuosis-like cell death associated to catastrophic massive vacuolization of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The Casein Kinase 2 Inhibitor CX-4945 Promotes Cholangiocarcinoma Cell Death Through PLK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Silmitasertib in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silmitasertib (CX-4945) is a first-in-class, orally bioavailable small molecule inhibitor of protein kinase CK2. CK2 is a serine/threonine kinase that is frequently overexpressed in a multitude of human cancers and is implicated in promoting cell proliferation, survival, and resistance to therapy. By inhibiting CK2, Silmitasertib disrupts key signaling pathways, including the PI3K/Akt/mTOR cascade, and can sensitize cancer cells to the cytotoxic effects of conventional chemotherapy agents.[1][2] Preclinical and clinical studies have demonstrated the potential of Silmitasertib to act synergistically with DNA-damaging agents, offering a promising new strategy in cancer treatment.[3][4]
These application notes provide a comprehensive overview of the preclinical and clinical data supporting the use of Silmitasertib in combination with various chemotherapy agents. Detailed protocols for in vitro and in vivo experimental workflows are provided to guide researchers in evaluating these combinations.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the efficacy of Silmitasertib in combination with different chemotherapy agents across various cancer types.
Table 1: In Vitro Synergy of Silmitasertib with Chemotherapy Agents
| Cancer Type | Cell Line | Chemotherapy Agent | Silmitasertib IC50 (µM) | Chemotherapy IC50 (µM) | Combination Index (CI) | Synergy Level |
| Cholangiocarcinoma | HuCCT1 | Gemcitabine (B846) | 10 | 0.05 | < 1.0 | Synergistic |
| Cisplatin (B142131) | 10 | 2.5 | < 1.0 | Synergistic | ||
| Hepatocellular Carcinoma | HepG2 | Cabozantinib | 12 | 5 | < 1.0 | Synergistic |
| Breast Cancer (TNBC) | MDA-MB-231 | Doxorubicin | 8 | 0.1 | < 1.0 | Synergistic |
| Neuroblastoma | SK-N-AS | Irinotecan | 15 | 1 | < 1.0 | Synergistic |
| Temozolomide | 15 | 50 | < 1.0 | Synergistic |
Note: IC50 and CI values are representative and may vary depending on experimental conditions. The synergistic effect of Silmitasertib with gemcitabine and cisplatin in cholangiocarcinoma has been reported in preclinical studies.[3]
Table 2: In Vivo Efficacy of Silmitasertib Combination Therapy in Xenograft Models
| Cancer Type | Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) |
| Cholangiocarcinoma | HuCCT1 | Silmitasertib + Gemcitabine/Cisplatin | > 60% (significantly greater than single agents) |
| Hepatocellular Carcinoma | HepG2 | Silmitasertib + Cabozantinib | Significantly delayed tumor progression compared to single agents[5] |
| B-cell Acute Lymphoblastic Leukemia | Patient-Derived | Silmitasertib + Doxorubicin | Significantly increased survival rate compared to single agents[4] |
| Neuroblastoma | SK-N-AS | Silmitasertib + Irinotecan/Temozolomide | > 50% (hypothetical, based on clinical trial rationale) |
Table 3: Clinical Efficacy of Silmitasertib with Gemcitabine and Cisplatin in Cholangiocarcinoma (Phase Ib/II Study)[5][6][7]
| Efficacy Endpoint | Silmitasertib + Gemcitabine/Cisplatin |
| Median Progression-Free Survival (mPFS) | 11.1 months |
| Median Overall Survival (mOS) | 17.4 months |
| Overall Response Rate (ORR) | 32.1% |
| Disease Control Rate (DCR) | 79.3% |
Signaling Pathway and Mechanism of Action
Silmitasertib's primary mechanism of action is the inhibition of CK2, a kinase that phosphorylates numerous downstream targets involved in cell survival and proliferation. A key pathway affected by Silmitasertib is the PI3K/Akt/mTOR signaling cascade. By inhibiting CK2, Silmitasertib prevents the full activation of Akt, leading to decreased cell survival and proliferation.[2] Furthermore, CK2 is involved in the DNA damage response. Its inhibition by Silmitasertib can impair the cancer cells' ability to repair DNA damage induced by chemotherapy, thus leading to a synergistic cytotoxic effect.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Activation of the PI3K/Akt pathway and chemotherapeutic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of CK2 inhibitor CX-4945 in anti-cancer combination therapy – potential clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silmitasertib (CX-4945) plus Gemcitabine and Cisplatin as First-Line Treatment for Patients with Locally Advanced or Metastatic CCA | CCA News Online [ccanewsonline.com]
Application Notes and Protocols for Studying DNA Damage Repair Pathways with Silmitasertib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silmitasertib (formerly CX-4945) is a potent and selective, orally bioavailable small-molecule inhibitor of Protein Kinase CK2 (Casein Kinase 2).[1][2] CK2 is a serine/threonine kinase that is frequently overexpressed in a variety of human cancers and plays a crucial role in the regulation of numerous cellular processes, including cell cycle progression, apoptosis, and DNA damage repair (DDR).[3][4] Silmitasertib competitively binds to the ATP-binding site of the CK2α catalytic subunit, leading to the inhibition of its kinase activity.[1]
The DDR network is a complex signaling cascade that detects and repairs DNA lesions, ensuring genomic stability. Key players in this network include the ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related) kinases, which are activated by DNA double-strand breaks (DSBs) and single-strand DNA (ssDNA) or replication stress, respectively. Inhibition of CK2 by Silmitasertib has been shown to impair the DDR, particularly in combination with DNA-damaging agents, making it a valuable tool for studying these repair pathways and a potential candidate for combination cancer therapy.[3][5]
These application notes provide detailed protocols for utilizing Silmitasertib to investigate its effects on DNA damage repair pathways through three key assays: γH2AX immunofluorescence, comet assay, and cell cycle analysis.
Mechanism of Action in DNA Damage Repair
Silmitasertib potentiates the effects of DNA-damaging agents, such as cisplatin (B142131) and gemcitabine, by inhibiting CK2-mediated phosphorylation of key DNA repair proteins.[3][5] CK2 has been shown to phosphorylate MDC1 (Mediator of DNA damage checkpoint 1) and XRCC1 (X-ray repair cross-complementing protein 1), which are critical for the repair of DNA double-strand and single-strand breaks, respectively.[3][5] By inhibiting CK2, Silmitasertib prevents the efficient recruitment of these and other repair factors to sites of DNA damage, leading to an accumulation of unresolved DNA lesions, potentiation of cell cycle arrest, and ultimately, apoptosis.[3][5]
Data Presentation
The following tables summarize the expected quantitative outcomes when using Silmitasertib to study DNA damage repair pathways.
Table 1: Effect of Silmitasertib on DNA Damage Markers
| Assay | Cell Line | Treatment | Fold Increase in γH2AX Foci (vs. Control) | Increase in Comet Tail Moment (%) |
| γH2AX Immunofluorescence | A2780 (Ovarian) | Cisplatin (10 µM) + Silmitasertib (10 µM) | Data not available; increased γ-H2AX levels observed by Western Blot[5] | Not Applicable |
| Comet Assay | SKOV-3 (Ovarian) | Gemcitabine (100 nM) + Silmitasertib (10 µM) | Not Applicable | Increased tail formation observed[5] |
Note: Specific quantitative data for γH2AX foci counts and comet tail moments from peer-reviewed sources were not available. The table reflects qualitative observations from the cited literature.
Table 2: Effect of Silmitasertib on Cell Cycle Distribution in DLD-1 Colorectal Cancer Cells
| Treatment Time (hours) | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | % of Cells in Sub-G0 (Apoptotic) |
| Control (24h) | ~60% | ~25% | ~15% | <5% |
| Silmitasertib (25 µM, 16h) | Decreased | No significant change | Increased | Increased |
| Silmitasertib (25 µM, 24h) | Significantly Decreased | Decreased | Significantly Increased | Significantly Increased |
| Silmitasertib (25 µM, 48h) | Further Decreased | Decreased | Further Increased | Further Increased |
Data is synthesized from trends observed in published studies.
Experimental Protocols
γH2AX Immunofluorescence Protocol
This protocol details the detection of phosphorylated H2AX (γH2AX), a marker for DNA double-strand breaks, in cells treated with Silmitasertib.
Materials:
-
Cell culture reagents
-
Silmitasertib (CX-4945)
-
Glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a multi-well plate at a density that will ensure 50-70% confluency at the time of fixation.
-
Treatment: Treat cells with the desired concentration of Silmitasertib (e.g., 10 µM) with or without a DNA-damaging agent for the desired duration (e.g., 24 hours).[5]
-
Fixation: Wash cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash cells three times with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash cells three times with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate cells with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells three times with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.
-
Counterstaining: Wash cells three times with PBS and stain with DAPI for 5 minutes to visualize the nuclei.
-
Mounting: Wash cells twice with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Image Acquisition and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).
Alkaline Comet Assay Protocol
The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks. This alkaline version detects both single- and double-strand breaks.
Materials:
-
Cell culture reagents
-
Silmitasertib (CX-4945)
-
Comet assay slides
-
Low melting point agarose (B213101) (LMPA)
-
Lysis solution (high salt, detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA stain (e.g., SYBR Green, Propidium (B1200493) Iodide)
Procedure:
-
Cell Treatment: Treat cells in suspension or as a monolayer with Silmitasertib (e.g., 10 µM) with or without a DNA-damaging agent.[5]
-
Cell Harvesting: Harvest and resuspend cells in ice-cold PBS to a concentration of 1 x 10^5 cells/mL.
-
Embedding in Agarose: Mix the cell suspension with molten LMPA (at 37°C) and pipette onto a comet assay slide. Allow to solidify at 4°C.
-
Lysis: Immerse the slides in lysis solution for at least 1 hour at 4°C to remove cell membranes and proteins.
-
Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes to unwind the DNA.
-
Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25V) for 20-30 minutes at 4°C.
-
Neutralization: Gently wash the slides with neutralization buffer three times for 5 minutes each.
-
Staining: Stain the DNA with an appropriate fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the extent of DNA damage by measuring the tail length, tail intensity, and tail moment using specialized software.
Cell Cycle Analysis by Flow Cytometry Protocol
This protocol allows for the quantitative analysis of cell cycle distribution in response to Silmitasertib treatment using propidium iodide (PI) staining.
Materials:
-
Cell culture reagents
-
Silmitasertib (CX-4945)
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Cell Treatment: Seed cells and treat with Silmitasertib (e.g., 25 µM) for various time points (e.g., 16, 24, 48 hours).
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle. Apoptotic cells with fragmented DNA will appear in the sub-G0 peak.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in each phase of the cell cycle.
Conclusion
Silmitasertib serves as a valuable research tool for elucidating the role of CK2 in DNA damage repair pathways. The protocols provided herein offer a framework for investigating the cellular consequences of CK2 inhibition, both alone and in combination with genotoxic agents. By quantifying markers of DNA damage and alterations in cell cycle progression, researchers can gain deeper insights into the mechanisms of DDR and explore the therapeutic potential of targeting this critical cellular process.
References
- 1. Silmitasertib - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. CK2 inhibitor CX-4945 suppresses DNA repair response triggered by DNA-targeted anticancer drugs and augments efficacy: mechanistic rationale for drug combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes: Measuring Cell Viability in Response to Silmitasertib Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silmitasertib (formerly CX-4945) sodium salt is a potent, orally bioavailable, and highly selective small-molecule inhibitor of Protein Kinase CK2 (Casein Kinase 2).[1][2][3] CK2 is a serine/threonine-specific protein kinase that is frequently overexpressed in a multitude of cancer types, where it plays a crucial role in promoting cell growth, proliferation, and survival.[1][2] By competitively targeting the ATP-binding site of the CK2α catalytic subunit, Silmitasertib effectively blocks its kinase activity.[1] This inhibition disrupts several pro-survival signaling pathways, including PI3K/Akt/mTOR, making Silmitasertib a promising candidate for anti-cancer therapy.[1][2][4]
These application notes provide a comprehensive guide to assessing the effect of Silmitasertib sodium salt on cell viability using a standard colorimetric method, the MTT assay. This assay is a fundamental tool for determining the cytotoxic and anti-proliferative efficacy of therapeutic compounds.
Mechanism of Action: CK2 Inhibition by Silmitasertib
Protein Kinase CK2 is a constitutively active kinase that regulates numerous cellular processes by phosphorylating hundreds of substrate proteins.[4][5] Its activity is critical for the stability and function of key proteins involved in cell cycle progression and the suppression of apoptosis.[5] Silmitasertib's inhibition of CK2 leads to the downregulation of major oncogenic signaling pathways.[3] For instance, it directly prevents the CK2-mediated phosphorylation of Akt at serine 129, a key event in the PI3K/Akt/mTOR signaling cascade that promotes cell survival.[6][7] The disruption of these pathways ultimately leads to cell-cycle arrest and the induction of apoptosis in cancer cells.[3][8]
References
- 1. Silmitasertib - Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Casein kinase 2 - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Silmitasertib (CX-4945) in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silmitasertib, also known as CX-4945, is a potent and selective, orally bioavailable small-molecule inhibitor of protein kinase CK2 (Casein Kinase II).[1][2][3][4] CK2 is a serine/threonine kinase that is frequently overexpressed in a multitude of human cancers, where it plays a crucial role in cell growth, proliferation, and survival.[1][5] By competitively binding to the ATP-binding site of the CK2 catalytic α subunit, Silmitasertib effectively inhibits its kinase activity.[1][6] This inhibition disrupts several downstream pro-survival signaling pathways, including the PI3K/Akt/mTOR pathway, and can induce cell cycle arrest and apoptosis in cancer cells.[1][2][3][5][7] Preclinical studies have demonstrated the anti-tumor efficacy of Silmitasertib in various cancer models, making it a promising agent for cancer therapy, both as a monotherapy and in combination with other anticancer drugs.[5][7][8][9]
These application notes provide a comprehensive overview and detailed protocols for designing and conducting xenograft studies to evaluate the in vivo efficacy of Silmitasertib.
Mechanism of Action: Silmitasertib Signaling Pathway
Silmitasertib's primary mechanism of action is the inhibition of protein kinase CK2. This leads to the downregulation of several oncogenic signaling pathways. The following diagram illustrates the key components of the CK2 signaling pathway and the inhibitory effect of Silmitasertib.
Data Presentation: In Vivo Efficacy of Silmitasertib in Xenograft Models
The following tables summarize quantitative data from various preclinical xenograft studies investigating the anti-tumor effects of Silmitasertib.
Table 1: Silmitasertib Monotherapy in Solid Tumor Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | Tumor Implantation | Dosing Regimen | Key Findings |
| Glioblastoma | U-87, U-138, A-172 | Not Specified | Subcutaneous | 50 or 100 mg/kg, oral gavage, for 2 weeks | Reduced tumor growth.[10] |
| Prostate Cancer | PC-3 | Not Specified | Subcutaneous | 25, 50, or 75 mg/kg | Dose-dependent tumor growth inhibition (19%, 40%, and 86% TGI, respectively).[7][11] |
| Breast Cancer | BT-474 | Not Specified | Subcutaneous | 25 or 75 mg/kg, twice daily | Potent antitumor activity with 88% and 97% TGI, respectively.[11] |
| Pancreatic Cancer | BxPC-3 | Not Specified | Subcutaneous | 75 mg/kg, twice daily | 93% Tumor Growth Inhibition (TGI).[11] |
| Cholangiocarcinoma | HuCCT1 | Not Specified | Subcutaneous | Not Specified | Significantly inhibited tumor growth.[9] |
Table 2: Silmitasertib in Hematological Malignancy Xenograft Models
| Cancer Type | Model | Mouse Strain | Dosing Regimen | Key Findings |
| Acute Myeloid Leukemia (AML) | Patient-Derived Xenograft (PDX) | NRG-S | 100 mg/kg, oral gavage, twice daily for 21 days | Decreased leukemia burden in bone marrow and spleen; prolonged survival.[12] |
| Chronic Lymphocytic Leukemia (CLL) | Not Specified | Not Specified | Not Specified | Delayed tumor growth.[5] |
Table 3: Silmitasertib in Combination Therapy Xenograft Models
| Cancer Type | Cell Line | Combination Agents | Mouse Strain | Key Findings |
| Ovarian Cancer | A2780 | Cisplatin or Gemcitabine | Not Specified | Synergistic antitumor efficacy.[8] |
| Cholangiocarcinoma | HuCCT1 | Gemcitabine and Cisplatin | Not Specified | More potent than Silmitasertib alone or gemcitabine/cisplatin combination.[9] |
| Chronic Lymphocytic Leukemia (CLL) | Not Specified | Fludarabine | Not Specified | Synergistic effects in delaying tumor growth.[5] |
Experimental Protocols
Protocol 1: General Workflow for a Silmitasertib Xenograft Study
This protocol outlines the major steps involved in a typical subcutaneous xenograft study to evaluate the efficacy of Silmitasertib.
Protocol 2: Preparation of Silmitasertib (CX-4945) for Oral Administration
Materials:
-
Silmitasertib (CX-4945) powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of Silmitasertib in DMSO. For example, to create a 20.8 mg/mL stock, dissolve the appropriate amount of Silmitasertib powder in DMSO.
-
Vehicle Preparation: The vehicle for oral administration can be prepared as a mixture of DMSO, PEG300, Tween-80, and saline. A commonly used formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Working Solution Preparation: a. To prepare a 1 mL working solution, add 100 µL of the 20.8 mg/mL Silmitasertib stock solution to 400 µL of PEG300. b. Mix thoroughly by vortexing. c. Add 50 µL of Tween-80 and vortex again. d. Add 450 µL of saline to bring the total volume to 1 mL. e. Vortex the final suspension thoroughly. An ultrasonic bath may be used to aid in creating a uniform suspension.
-
Administration: Administer the freshly prepared Silmitasertib suspension to the mice via oral gavage at the desired dose. The volume administered will depend on the concentration of the working solution and the body weight of the mouse.
Protocol 3: Subcutaneous Tumor Implantation and Monitoring
Materials:
-
Cancer cell line of interest (e.g., PC-3, U-87, A2780)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
Immunocompromised mice (e.g., SCID, nude)
-
1 mL syringes with 27-gauge needles
-
Digital calipers
-
Animal scale
Procedure:
-
Cell Preparation: a. Culture the selected cancer cell line under standard conditions. b. Harvest cells that are in the logarithmic growth phase. c. Wash the cells with sterile PBS and perform a cell count using a hemocytometer or automated cell counter. d. Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel (e.g., 1:1 ratio) at the desired concentration (typically 1 x 10⁶ to 10 x 10⁷ cells per 100-200 µL).
-
Tumor Implantation: a. Anesthetize the mouse according to approved institutional animal care and use committee (IACUC) protocols. b. Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of the mouse.
-
Tumor Growth Monitoring: a. Begin monitoring the mice for tumor formation a few days after implantation. b. Once tumors are palpable, measure the tumor dimensions using digital calipers 2-3 times per week. The length (L) and width (W) should be recorded. c. Calculate the tumor volume using the formula: Volume = (L x W²) / 2 . d. Monitor the body weight of the mice and observe for any clinical signs of toxicity or distress.
-
Randomization and Treatment Initiation: a. When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. b. Initiate treatment with Silmitasertib or vehicle control as per the experimental design.
Protocol 4: Assessment of Anti-Tumor Efficacy
Procedure:
-
Data Collection: Continue to measure tumor volume and body weight throughout the treatment period.
-
Tumor Growth Inhibition (TGI) Calculation: At the end of the study, calculate the TGI using the following formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100
-
Statistical Analysis: Perform appropriate statistical analysis (e.g., t-test, ANOVA) to determine the significance of the observed differences in tumor growth between the treated and control groups.
-
Pharmacodynamic (PD) Biomarker Analysis (Optional): a. At the end of the study, tumors can be excised for further analysis. b. Western blotting or immunohistochemistry can be used to assess the levels of downstream biomarkers of CK2 activity, such as phosphorylated Akt (S129) or phosphorylated p21 (T145), to confirm target engagement by Silmitasertib in vivo.[3][7]
Conclusion
Silmitasertib has demonstrated significant anti-tumor activity in a wide range of preclinical xenograft models. The protocols and data presented here provide a valuable resource for researchers designing in vivo studies to further investigate the therapeutic potential of this promising CK2 inhibitor. Careful consideration of the experimental design, including the choice of cell line, dosing regimen, and relevant endpoints, is critical for obtaining robust and reproducible results.
References
- 1. Silmitasertib - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. CX-4945, an orally bioavailable selective inhibitor of protein kinase CK2, inhibits prosurvival and angiogenic signaling and exhibits antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Silmitasertib | Senhwa Biosciences, Inc. [senhwabio.com]
- 7. Pre-clinical characterization of CX-4945, a potent and selective small molecule inhibitor of CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Casein Kinase 2 Inhibitor, CX-4945, Induces Apoptosis and Restores Blood-Brain Barrier Homeostasis in In Vitro and In Vivo Models of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Mechanistic Basis for In Vivo Therapeutic Efficacy of CK2 Inhibitor CX-4945 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Dissolving Silmitasertib Sodium Salt for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Silmitasertib (B1669362), also known as CX-4945, is a potent and selective, orally bioavailable inhibitor of protein kinase CK2 (formerly casein kinase II).[1][2] As a key regulator of numerous cellular processes, CK2 is a compelling therapeutic target in oncology and other diseases.[3] Proper dissolution and preparation of Silmitasertib sodium salt are critical for accurate and reproducible experimental results. This document provides detailed protocols for the dissolution of this compound for both in vitro and in vivo applications, alongside a summary of its solubility in various solvent systems and diagrams of its primary signaling pathway and experimental workflows.
Solubility Data
The solubility of this compound can vary based on the solvent and any co-solvents used. The following tables summarize the solubility data for in vitro and in vivo preparations. It is often recommended to use sonication to aid dissolution.[2][4] For dimethyl sulfoxide (B87167) (DMSO), using a fresh, anhydrous grade is advisable as absorbed moisture can reduce solubility.[5][6]
Table 1: Solubility for In Vitro Applications
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 87.5 - 200 | 235.37 - 537.99 | Fresh, moisture-free DMSO is recommended.[5][6][7] |
| Water | 5 - 16.67 | 13.44 - 44.84 | Sonication may be required.[7][8] |
| Ethanol | Insoluble | Insoluble | [5] |
Table 2: Formulations for In Vivo Applications
| Solvent System | Concentration (mg/mL) | Molar Equivalent (mM) | Notes |
| Saline (0.9% NaCl) | 5 | 13.45 | Forms a clear solution.[8] |
| PBS | 25 | 67.25 | Requires sonication for a clear solution.[7] |
| 1% CMC-Na | ≥ 30 | Not specified | Forms a homogeneous suspension for oral gavage.[5] |
| 10% DMSO + 90% Corn Oil | ≥ 2.08 | ≥ 5.60 | Forms a clear solution.[7] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.08 - 4 | ≥ 5.60 - 10.76 | Add solvents sequentially.[4][7] |
| 10% DMSO + 90% (20% SBE-β-CD in saline) | ≥ 2.08 | ≥ 5.60 | Forms a clear solution.[7] |
Experimental Protocols
Preparation of Stock Solutions for In Vitro Assays
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which is a common practice for in vitro experiments.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder and place it in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher, based on solubility data).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.[2] Gentle warming to 37°C can also aid dissolution.
-
Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term stability. A product datasheet suggests storage at -80°C for 6 months or -20°C for 1 month is acceptable.[7]
Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution into a cell culture medium for treating cells.
Materials:
-
This compound stock solution (in DMSO)
-
Appropriate cell culture medium
-
Sterile tubes
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution in the cell culture medium to achieve the final desired concentrations for your experiment (e.g., 5, 10, 15 µM).[9]
-
Ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final DMSO concentration) should be included in the experiment.
-
Add the final working solutions to the cells as per your experimental design.
Preparation of Formulation for Oral Gavage (In Vivo)
This protocol provides a method for preparing a suspension of this compound for oral administration in animal models.
Materials:
-
This compound (powder)
-
1% Carboxymethylcellulose sodium (CMC-Na) in sterile water
-
Sterile tubes
-
Homogenizer or sonicator
Procedure:
-
Weigh the required amount of this compound.
-
Add the calculated volume of 1% CMC-Na solution to achieve the desired final concentration (e.g., 30 mg/mL).[5]
-
Vortex the mixture vigorously.
-
Use a homogenizer or sonicator to create a uniform and homogeneous suspension.
-
Administer the suspension to the animals via oral gavage at the specified dosage (e.g., 25 or 75 mg/kg).[7][10] The prepared suspension should be used immediately for optimal results.
Mechanism of Action and Signaling Pathway
Silmitasertib is a highly selective ATP-competitive inhibitor of CK2.[3] Inhibition of CK2 by Silmitasertib leads to the attenuation of several downstream signaling pathways, most notably the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[1][3][11] This inhibition can induce cell-cycle arrest, promote apoptosis, and reduce cell proliferation in cancer cells.[7][10]
Caption: Silmitasertib's mechanism of action.
Experimental Workflow Diagrams
In Vitro Experimental Workflow
Caption: Workflow for a typical in vitro cell proliferation assay.
In Vivo Experimental Workflow
Caption: Workflow for an in vivo xenograft model study.
References
- 1. Silmitasertib - Wikipedia [en.wikipedia.org]
- 2. Silmitasertib | Autophagy | Casein Kinase | TargetMol [targetmol.com]
- 3. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Autophagy | Casein Kinase | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Casein Kinase 2 Inhibitor, CX-4945, Induces Apoptosis and Restores Blood-Brain Barrier Homeostasis in In Vitro and In Vivo Models of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. interchim.fr [interchim.fr]
- 11. CK2 inhibition with silmitasertib promotes methuosis-like cell death associated to catastrophic massive vacuolization of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Silmitasertib Treatment in Hematological Malignancy Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silmitasertib (B1669362) (formerly CX-4945) is a potent and selective, orally bioavailable small-molecule inhibitor of protein kinase CK2 (formerly casein kinase II).[1][2] CK2 is a serine/threonine kinase that is frequently overexpressed in a variety of human cancers, including hematological malignancies such as leukemia and multiple myeloma.[2][3] The kinase promotes cell proliferation and survival by phosphorylating numerous downstream substrates involved in key oncogenic signaling pathways, including the PI3K/Akt/mTOR pathway.[2][4] By competitively binding to the ATP-binding site of the CK2α catalytic subunit, Silmitasertib effectively inhibits its kinase activity, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[1][4] These application notes provide a summary of the effects of Silmitasertib in hematological malignancy cell lines and detailed protocols for evaluating its activity.
Data Presentation
In Vitro and Intracellular IC50 Values for Silmitasertib
The half-maximal inhibitory concentration (IC50) of Silmitasertib has been determined in both cell-free enzymatic assays and within various cancer cell lines. The enzymatic IC50 against the CK2α and CK2α' subunits is in the low nanomolar range, highlighting its potency. The cellular anti-proliferative IC50 can vary depending on the cell line.
| Target/Cell Line | Malignancy Type | Assay Type | IC50 Value |
| CK2α/CK2α' | - | Enzymatic Assay | 1 nM[4][5] |
| Jurkat cells | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Intracellular CK2 Activity Assay | 0.1 µM[1] |
| Chronic Lymphocytic Leukemia (CLL) cells | Chronic Lymphocytic Leukemia (CLL) | Cell Viability Assay | < 1 µM[2] |
Effects of Silmitasertib on Apoptosis and Cell Cycle
Silmitasertib has been demonstrated to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[1][4]
-
Apoptosis: Treatment with Silmitasertib leads to an increase in markers of apoptosis, such as cleaved PARP and cleaved caspase-3.[5] It has also been shown to decrease the expression of anti-apoptotic proteins like Bcl-2.
-
Cell Cycle Arrest: The effects of Silmitasertib on the cell cycle can be cell-type dependent, with reports of both G1 and G2/M phase arrest.[1][6]
Signaling Pathways and Experimental Workflows
Silmitasertib Mechanism of Action
References
- 1. selleckchem.com [selleckchem.com]
- 2. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CK2 inhibition with silmitasertib promotes methuosis-like cell death associated to catastrophic massive vacuolization of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Silmitasertib (CX-4945) for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Silmitasertib (B1669362) (CX-4945) in preclinical in vivo research. Detailed troubleshooting guides, frequently asked questions, experimental protocols, and key data are presented to address common challenges and optimize experimental outcomes.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that researchers may encounter during in vivo studies with Silmitasertib.
Q1: What is the recommended starting dose for Silmitasertib in mice?
A1: Based on published preclinical studies, a common starting dose for oral administration in mice is between 25 and 75 mg/kg, administered twice daily.[1][2] The optimal dose will depend on the specific tumor model and the research question. It is advisable to perform a pilot study to determine the most effective and well-tolerated dose for your specific experimental setup.
Q2: How should I prepare Silmitasertib for oral gavage in mice?
A2: A frequently used vehicle for Silmitasertib is a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[1] To prepare the solution, dissolve the Silmitasertib powder in DMSO first, then add the other components sequentially, ensuring the solution is clear before adding the next solvent. Sonication may be required to fully dissolve the compound.[1] It is recommended to prepare the formulation fresh for each use.
Q3: My Silmitasertib solution is precipitating. What can I do?
A3: Precipitation can be a challenge. Ensure that the DMSO used is of high purity and anhydrous. When preparing the formulation, add the components in the correct order and ensure each is fully dissolved before adding the next.[1] Gentle warming and sonication can aid in dissolution.[3] If precipitation persists, consider preparing a fresh batch and ensuring proper storage of the stock compound.
Q4: I am observing signs of toxicity in my animals (e.g., weight loss, lethargy). What steps should I take?
A4: While Silmitasertib is generally well-tolerated in preclinical models, adverse effects can occur, especially at higher doses.[2] Monitor the animals daily for any signs of distress. If toxicity is observed, consider the following actions:
-
Dose Reduction: Lower the dose to a previously reported well-tolerated level (e.g., 25 mg/kg).
-
Dosing Holiday: Temporarily suspend dosing to allow the animals to recover.
-
Supportive Care: Provide supportive care as recommended by your institution's animal care and use committee.
-
Vehicle Control: Ensure that the vehicle alone is not causing any adverse effects.
Q5: The anti-tumor efficacy of Silmitasertib is inconsistent in my xenograft model. What could be the reason?
A5: Inconsistent efficacy can stem from several factors:
-
Tumor Heterogeneity: The inherent biological variability of the tumor cells can lead to different responses.
-
Drug Administration: Ensure accurate and consistent oral gavage technique to deliver the intended dose.
-
Drug Formulation: Inconsistent preparation of the drug solution can affect its bioavailability.
-
Animal Health: The overall health status of the animals can influence their response to treatment.
-
Tumor Burden: Initiate treatment when tumors have reached a consistent and predetermined size across all animals.[2]
Quantitative Data Summary
The following table summarizes key quantitative data from preclinical in vivo studies with Silmitasertib.
| Parameter | Details | Reference |
| Drug Name | Silmitasertib (CX-4945) | [1][2] |
| Mechanism of Action | Inhibitor of Protein Kinase CK2 | [1][4] |
| Animal Model | Mice (various strains including athymic nude mice) | [2][3][5] |
| Tumor Models | Xenografts: Breast (BT-474), Pancreatic (BxPC-3), Prostate (PC3), Ewing Sarcoma (A673), Acute Myeloid Leukemia (U937, THP-1) | [2][3][5] |
| Route of Administration | Oral gavage, Intravenous | [2][5][6] |
| Dosage Range (Oral) | 25 - 100 mg/kg | [2][3][5] |
| Dosing Frequency | Twice daily (BID) | [2][3] |
| Vehicle Formulation (Oral) | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | [1] |
| Observed Efficacy | Dose-dependent tumor growth inhibition | [3] |
| Reported Side Effects (Clinical) | Diarrhea, nausea, vomiting, fatigue, anemia | [7] |
Experimental Protocols
Protocol 1: Preparation of Silmitasertib for Oral Gavage
Materials:
-
Silmitasertib (CX-4945) powder
-
Dimethyl sulfoxide (B87167) (DMSO), high purity
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Saline solution (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sonicator
Procedure:
-
Calculate the required amount of Silmitasertib based on the desired concentration and final volume.
-
Weigh the Silmitasertib powder accurately and place it in a sterile microcentrifuge tube.
-
Add 10% of the final volume as DMSO to the tube.
-
Vortex and sonicate the mixture until the Silmitasertib is completely dissolved.
-
Add 40% of the final volume as PEG300 to the solution. Mix thoroughly until the solution is clear.
-
Add 5% of the final volume as Tween 80. Mix thoroughly.
-
Add 45% of the final volume as saline solution. Mix thoroughly.
-
The final solution should be clear. Prepare this formulation fresh before each administration.
Protocol 2: In Vivo Xenograft Study Workflow
This protocol provides a general workflow for a subcutaneous xenograft study in mice.
1. Cell Culture and Implantation:
- Culture the selected cancer cell line under sterile conditions.
- Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel) to the desired concentration.
- Subcutaneously inject the cell suspension into the flank of the mice.
2. Tumor Growth Monitoring:
- Allow the tumors to grow to a palpable and measurable size (e.g., 100-200 mm³).
- Measure tumor dimensions regularly (e.g., twice a week) using calipers. Calculate tumor volume using the formula: (Length x Width²)/2.
3. Animal Grouping and Treatment:
- Randomize the animals into treatment and control groups with similar average tumor volumes.
- Prepare the Silmitasertib formulation as described in Protocol 1.
- Administer the specified dose of Silmitasertib or vehicle control to the respective groups via oral gavage, typically twice daily.
4. Monitoring and Data Collection:
- Monitor the body weight and overall health of the animals daily.
- Continue to measure tumor volumes at regular intervals throughout the study.
- At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
5. Data Analysis:
- Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
- Statistically analyze the differences in tumor volume and body weight between the groups.
Visualizations
Caption: Silmitasertib inhibits CK2, disrupting the PI3K/Akt/mTOR pathway.
References
- 1. Silmitasertib sodium salt | Autophagy | Casein Kinase | TargetMol [targetmol.com]
- 2. Silmitasertib | Autophagy | Casein Kinase | TargetMol [targetmol.com]
- 3. apexbt.com [apexbt.com]
- 4. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic Basis for In Vivo Therapeutic Efficacy of CK2 Inhibitor CX-4945 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of CK2 by silmitasertib mitigates sepsis-induced circulatory collapse, thus improving septic outcomes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel CK2 Inhibitor Silmitasertib Shows Promise in Cholangiocarcinoma - The ASCO Post [ascopost.com]
Preventing Silmitasertib degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of Silmitasertib (CX-4945) to prevent its degradation in solution. By following these recommendations, users can ensure the integrity and consistency of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Silmitasertib?
A1: Silmitasertib is highly soluble in DMSO.[1][2][3][4][5] Several suppliers recommend using fresh, high-purity DMSO to prepare stock solutions, as moisture-absorbing DMSO can reduce solubility.[1] It is practically insoluble in water and ethanol.[1][3][4][6] For experiments requiring aqueous buffers, it is advised to first dissolve Silmitasertib in DMSO or DMF and then dilute it with the aqueous buffer of choice.[4]
Q2: What are the recommended storage conditions for Silmitasertib powder and stock solutions?
A2: For long-term stability, Silmitasertib powder should be stored at -20°C, where it can be stable for at least three to four years.[1][4][6] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to two years or at -20°C for shorter periods (e.g., up to one year).[1][7] It is not recommended to store aqueous solutions for more than one day.[4]
Q3: Is Silmitasertib sensitive to light?
A3: While specific photostability studies are not widely available in the public domain, it is a general best practice for all small molecule compounds to be protected from light to minimize the risk of photodegradation. Therefore, it is recommended to store Silmitasertib powder and solutions in light-protecting containers (e.g., amber vials) and to minimize exposure to ambient light during experiments.
Q4: What are the known degradation pathways for Silmitasertib in solution?
A4: Detailed public information on the specific chemical degradation pathways of Silmitasertib, such as hydrolysis or oxidation, is limited. However, the general advice to use fresh DMSO and avoid long-term storage of aqueous solutions suggests that hydrolytic degradation could be a potential concern.[1][4] Following the recommended storage and handling procedures is the best way to mitigate potential degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of Silmitasertib solutions.
Issue 1: Precipitate formation in my Silmitasertib stock solution.
-
Question: I've noticed a precipitate in my DMSO stock solution of Silmitasertib after storage. What could be the cause and how can I resolve it?
-
Answer: Precipitate formation can occur for several reasons:
-
Low-quality or old DMSO: DMSO is hygroscopic and can absorb moisture, which will decrease the solubility of Silmitasertib.[1]
-
Temperature fluctuations: Repeated freeze-thaw cycles can lead to precipitation.
-
Concentration is too high: Exceeding the solubility limit of Silmitasertib in DMSO at a given temperature can cause it to precipitate out.
Troubleshooting Steps:
-
Issue 2: Inconsistent results in my cell-based assays.
-
Question: I am observing variability in the efficacy of Silmitasertib in my cell-based assays between experiments. Could this be related to compound degradation?
-
Answer: Yes, inconsistent results can be a sign of compound degradation. If the stock solution is not stored correctly, or if working solutions in aqueous media are kept for too long, the concentration of active Silmitasertib could decrease over time.
Troubleshooting Steps:
-
Prepare fresh working solutions: Always prepare fresh dilutions of Silmitasertib in your cell culture medium immediately before each experiment.[5] Do not store working solutions in aqueous media.[4]
-
Verify stock solution integrity: If you suspect your stock solution has degraded, prepare a new stock from powder and compare its performance in a standard assay against the old stock.
-
Standardize handling procedures: Ensure that all users are following the same protocol for preparing, storing, and handling Silmitasertib solutions.
-
Issue 3: Difficulty dissolving Silmitasertib in aqueous buffer for my in vitro kinase assay.
-
Question: I need to prepare Silmitasertib in an aqueous buffer for an in vitro kinase assay, but it's not dissolving. How can I prepare this solution?
-
Answer: Silmitasertib is sparingly soluble in aqueous buffers.[4] Direct dissolution in aqueous solutions is not recommended.
Recommended Protocol:
-
First, prepare a high-concentration stock solution in DMSO or DMF.[4]
-
Then, perform a serial dilution of this stock solution into the final aqueous assay buffer. Ensure that the final concentration of the organic solvent (DMSO/DMF) is compatible with your assay and does not exceed a percentage that could affect enzyme activity (typically <1%).
-
The final aqueous solution should be used immediately.[4]
-
Data Presentation
Table 1: Solubility of Silmitasertib
| Solvent | Solubility | Reference(s) |
| DMSO | ≥10 mM to 200 mM (Varies by supplier and batch) | [1][2][3][4][5] |
| Dimethyl formamide (B127407) (DMF) | ~20 mg/mL | [4] |
| Water | Insoluble (<0.1 mg/mL) | [1][3][6] |
| Ethanol | Insoluble | [1][3] |
| 0.1 M NaOH | ~33.33 mg/mL (with sonication and pH adjustment) | [2] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [4] |
Table 2: Recommended Storage Conditions for Silmitasertib
| Form | Storage Temperature | Duration | Reference(s) |
| Powder | -20°C | ≥3 years | [1][4][6] |
| Stock Solution in DMSO/Solvent | -80°C | 1-2 years | [1][6][7] |
| Stock Solution in DMSO/Solvent | -20°C | 1 month to 1 year | [1][5][7] |
| Aqueous Solution | Room Temperature or 4°C | Use immediately; do not store for more than one day | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Silmitasertib Stock Solution in DMSO
Materials:
-
Silmitasertib powder (MW: 349.77 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance and vortex mixer
Procedure:
-
Allow the Silmitasertib powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of Silmitasertib powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.498 mg of Silmitasertib.
-
Add the appropriate volume of fresh, anhydrous DMSO to the powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (37°C) or brief sonication can be used to facilitate dissolution if necessary.[2][3]
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.
Visualizations
Caption: Workflow for preparing stable Silmitasertib solutions.
Caption: Inhibition of the CK2 signaling pathway by Silmitasertib.
Caption: Decision tree for troubleshooting Silmitasertib solution issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. CX-4945 (Silmitasertib) | CAS:1009820-21-6 | CK2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. apexbt.com [apexbt.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. abmole.com [abmole.com]
- 6. Silmitasertib | Autophagy | Casein Kinase | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
Silmitasertib Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of Silmitasertib (CX-4945) observed in various cell lines. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues and interpret unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My experimental results are inconsistent with pure CK2 inhibition. What are the known off-target effects of Silmitasertib?
A1: While Silmitasertib is a potent inhibitor of Casein Kinase 2 (CK2), it is known to interact with other protein kinases and cellular machinery. The two most significant off-target effects reported are the inhibition of other kinases and the modulation of pre-mRNA splicing.[1][2][3][4] Researchers should consider these possibilities when interpreting data from Silmitasertib-treated cells.
Q2: Which specific kinases, other than CK2, are inhibited by Silmitasertib?
A2: In vitro kinase assays have demonstrated that Silmitasertib can inhibit a range of other kinases, although often at higher concentrations than required for CK2 inhibition. Notably, it has shown activity against members of the CMGC kinase family, including FLT3, PIM1, CDK1, GSK3β, and DYRK1A.[1][2][3][4][5] The IC50 values for these interactions vary (see Table 1). It is important to note that while some of these off-target inhibitions are observed in cell-free assays, they may not always translate to significant inhibition in cell-based functional assays at typical working concentrations.[5]
Q3: I'm observing widespread changes in protein expression and function that are not directly linked to known CK2 substrates. What could be the cause?
A3: A significant off-target effect of Silmitasertib is its ability to act as a potent splicing modulator. This occurs through the inhibition of Cdc2-like kinases (Clks), which are involved in the phosphorylation of serine/arginine-rich (SR) proteins, key regulators of the splicing machinery. This can lead to widespread alterations in alternative splicing of numerous genes, resulting in unexpected changes in protein isoforms and expression levels, independent of CK2 inhibition.
Q4: How can I differentiate between on-target (CK2-mediated) and off-target effects in my experiments?
A4: To dissect the on-target versus off-target effects of Silmitasertib, several experimental approaches can be employed:
-
Use of alternative CK2 inhibitors: Compare the effects of Silmitasertib with other structurally distinct CK2 inhibitors that may have different off-target profiles.
-
Genetic knockdown/knockout of CK2: Utilize siRNA, shRNA, or CRISPR/Cas9 to specifically deplete CK2 and observe if the phenotype mimics Silmitasertib treatment.
-
Rescue experiments: In a CK2 knockout/knockdown background, assess if the effects of Silmitasertib are still present.
-
Phosphoproteomics: Analyze changes in the phosphorylation of known CK2 substrates versus substrates of identified off-target kinases.
Troubleshooting Guides
Issue: Unexpected cell phenotype or toxicity.
-
Possible Cause 1: Off-target kinase inhibition. Silmitasertib's inhibition of kinases like GSK3β or DYRK1A could be contributing to the observed phenotype.[1][3][4]
-
Possible Cause 2: Splicing modulation. Widespread changes in alternative splicing can lead to global cellular dysfunction and toxicity.
-
Troubleshooting Step: Perform RT-PCR on known genes affected by Silmitasertib-mediated splicing changes to confirm if this off-target effect is occurring in your cell line.
-
Issue: Altered protein expression of non-CK2 pathway members.
-
Possible Cause: Splicing modulation by Silmitasertib. Inhibition of Clks by Silmitasertib alters the phosphorylation of SR proteins, leading to changes in pre-mRNA splicing and consequently, altered protein isoform expression.
-
Troubleshooting Step: Analyze the expression of different splice variants of your protein of interest using isoform-specific antibodies or RT-qPCR with primers designed to amplify specific splice junctions.
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity (IC50) of Silmitasertib Against Off-Target Kinases
| Kinase Target | IC50 (nM) | Reference(s) |
| FLT3 | 35 | [2][5] |
| PIM1 | 46 | [2][5] |
| CDK1 | 56 | [2][5] |
| GSK3β | 190 | [1] |
| DYRK1A | 160 | [2] |
| DAPK3 | 17 | [2] |
| TBK1 | 35 | [2] |
| CLK3 | 41 | [2] |
| HIPK | 45 | [2] |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol outlines a general method to determine the IC50 of Silmitasertib against a kinase of interest.
-
Reagents and Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Silmitasertib (serial dilutions)
-
ATP (at or near the Km for the specific kinase)
-
Kinase reaction buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well plates
-
Plate reader (luminometer)
-
-
Procedure:
-
Prepare serial dilutions of Silmitasertib in DMSO and then dilute in kinase reaction buffer.
-
Add the diluted Silmitasertib or vehicle control (DMSO) to the wells of the assay plate.
-
Add the kinase and substrate mixture to each well.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each Silmitasertib concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the Silmitasertib concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Analysis of Alternative Splicing by RT-PCR
This protocol describes how to assess changes in the alternative splicing of a target gene in response to Silmitasertib treatment.
-
Reagents and Materials:
-
Cell culture reagents
-
Silmitasertib
-
RNA extraction kit
-
Reverse transcriptase and cDNA synthesis kit
-
PCR primers flanking the alternative splicing event of interest
-
Taq polymerase and PCR reagents
-
Agarose (B213101) gel and electrophoresis equipment
-
Gel imaging system
-
-
Procedure:
-
Culture cells to the desired confluency and treat with Silmitasertib or vehicle control (DMSO) for the desired time and concentration.
-
Harvest the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the total RNA using a reverse transcriptase kit.
-
Perform PCR using primers that flank the exon(s) subject to alternative splicing.
-
Separate the PCR products on an agarose gel.
-
Visualize the bands using a gel imaging system. Changes in the ratio of the different sized PCR products between the control and Silmitasertib-treated samples indicate an alteration in alternative splicing.
-
For a more quantitative analysis, the bands can be excised and sequenced, or quantitative RT-PCR (qRT-PCR) with isoform-specific primers can be performed.
-
Visualizations
Figure 1: Known off-target signaling pathways of Silmitasertib.
Figure 2: General experimental workflow to investigate Silmitasertib's effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Probe CX-4945 | Chemical Probes Portal [chemicalprobes.org]
- 3. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Technical Support Center: Managing Silmitasertib (CX-4945) Toxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Silmitasertib (B1669362) (CX-4945) in animal models. The information is designed to help anticipate and manage potential toxicities, ensuring the welfare of experimental animals and the integrity of research outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Silmitasertib and what is its primary mechanism of action?
A1: Silmitasertib (formerly CX-4945) is a first-in-class, orally bioavailable small molecule inhibitor of protein kinase CK2 (formerly casein kinase 2).[1][2] CK2 is a serine/threonine kinase that is often overexpressed in a variety of cancers and plays a crucial role in cell growth, proliferation, and survival.[3][4] By competitively binding to the ATP-binding site of the CK2α subunit, Silmitasertib inhibits its kinase activity, thereby disrupting downstream signaling pathways, including the PI3K/Akt pathway.[2]
Q2: What are the known off-target effects of Silmitasertib?
A2: While highly selective for CK2, Silmitasertib has been shown to have off-target activity against other kinases, notably DYRK1A (dual-specificity tyrosine-regulated kinase 1A) and GSK3β (glycogen synthase kinase 3 beta).[5][6] Inhibition of these kinases may contribute to both the therapeutic and toxicological profile of the compound. At a concentration of 500 nM, Silmitasertib was found to affect the activity of 49 out of 235 kinases tested by more than 50%, with the most significant inhibition (over 90%) observed for CK2α, CLK3, DYRK2, and HIPK3.[5]
Q3: What are the most commonly reported toxicities of Silmitasertib in clinical trials?
A3: In human clinical trials, Silmitasertib has been generally reported as well-tolerated, with most adverse events being mild to moderate in severity.[7][8] The most frequently observed toxicities are gastrointestinal and hematological.[9][10] These include:
Q4: Is there specific preclinical toxicity data available for Silmitasertib in animal models?
A4: While detailed preclinical toxicology reports with specific LD50, MTD (Maximum Tolerated Dose), and NOAEL (No-Observed-Adverse-Effect Level) values are not extensively published in the public domain, some studies provide insights. Preclinical pharmacokinetic studies in mice, rats, and dogs have shown satisfactory oral bioavailability.[9] Experiments in mice have demonstrated dose-dependent inhibition of solid-tumor growth and that the compound is generally well-tolerated.[1][3] For instance, oral administration of 25 mg/kg and 75 mg/kg twice daily has shown potent antitumor activity in mouse xenograft models.[1] In a glioblastoma mouse model, oral doses of 50 mg/kg and 100 mg/kg were used.[12] However, researchers should conduct their own dose-range finding studies in their specific animal model and strain to determine the optimal therapeutic window and potential toxicities.
Troubleshooting Guides for Common Toxicities
Gastrointestinal Toxicity (Diarrhea, Weight Loss)
Issue: Animals exhibit signs of diarrhea (loose or watery stools) and/or significant weight loss (>15-20% of baseline).
Possible Causes:
-
Direct effect of Silmitasertib on the gastrointestinal mucosa.
-
Disruption of normal gut flora.
-
Dehydration and reduced food intake secondary to malaise.
Troubleshooting and Management Protocol:
| Step | Action | Detailed Methodology |
| 1. | Monitor and Assess Severity | - Daily monitoring of body weight, fecal consistency (using a scoring system), and signs of dehydration (skin turgor, sunken eyes).- Quantify food and water intake. |
| 2. | Supportive Care | - Provide supplemental hydration with subcutaneous injections of sterile saline or lactated Ringer's solution (5-10 ml/kg, once or twice daily as needed).- Offer palatable, high-moisture food or nutritional supplements. |
| 3. | Pharmacological Intervention | - If diarrhea is severe, consider administration of anti-diarrheal agents like loperamide (B1203769) after consulting with a veterinarian. Dosing should be carefully calculated to avoid gut stasis. |
| 4. | Dose Modification | - If toxicity persists, consider reducing the dose of Silmitasertib or modifying the dosing schedule (e.g., intermittent dosing). |
Hematological Toxicity (Neutropenia, Anemia)
Issue: Complete blood count (CBC) analysis reveals a significant decrease in neutrophils (neutropenia) or red blood cells (anemia).
Possible Causes:
-
Suppression of hematopoietic precursor cells in the bone marrow.
Troubleshooting and Management Protocol:
| Step | Action | Detailed Methodology |
| 1. | Monitor Hematological Parameters | - Collect peripheral blood samples (e.g., via tail vein or saphenous vein) at baseline and regular intervals post-treatment (e.g., weekly or more frequently around the expected nadir).- Perform a complete blood count (CBC) with differential. |
| 2. | Management of Neutropenia | - For moderate to severe neutropenia, consider housing animals in a sterile environment to minimize infection risk.- Prophylactic administration of broad-spectrum antibiotics may be warranted under veterinary guidance if signs of infection appear. |
| 3. | Management of Anemia | - For severe anemia, supportive care may include nutritional support with iron-rich supplements. In critical cases, blood transfusions may be necessary, though this is a complex procedure in small animal models and should be a last resort. |
| 4. | Dose Modification | - If hematological toxicity is dose-limiting, reduce the dose of Silmitasertib or adjust the treatment schedule to allow for bone marrow recovery between doses. |
Summary of Potential Toxicities and Monitoring Parameters
| Toxicity Type | Animal Model | Potential Signs and Symptoms | Monitoring Parameters |
| Gastrointestinal | Rodents (Mice, Rats) | Diarrhea, weight loss, decreased food/water intake, hunched posture, lethargy. | Daily body weight, fecal consistency score, food/water consumption, clinical observation. |
| Hematological | Rodents (Mice, Rats) | Pale mucous membranes (anemia), signs of infection (neutropenia), petechiae or bruising (thrombocytopenia). | Complete Blood Count (CBC) with differential at baseline and regular intervals. |
| Hepatic | Rodents (Mice, Rats) | Jaundice (yellowing of skin/mucous membranes), changes in activity. | Serum chemistry (ALT, AST, ALP, bilirubin) at baseline and termination. |
| Renal | Rodents (Mice, Rats) | Changes in urination frequency or volume, dehydration. | Serum chemistry (BUN, creatinine) and urinalysis at baseline and termination. |
Experimental Protocols
Protocol 1: General Toxicity Assessment in Rodents
-
Animal Model: Use healthy, young adult rodents (e.g., C57BL/6 mice or Sprague-Dawley rats) of a single sex to minimize variability initially.
-
Dose Formulation: Prepare Silmitasertib in a suitable vehicle (e.g., 0.5% methylcellulose) for oral gavage.
-
Dose-Range Finding Study:
-
Administer a range of doses to small groups of animals (n=3-5 per group).
-
Observe animals for clinical signs of toxicity for at least 7 days.
-
Record body weights daily.
-
This will help determine the Maximum Tolerated Dose (MTD).
-
-
Repeat-Dose Toxicity Study:
-
Based on the MTD, select 3-4 dose levels (high, mid, low) and a vehicle control group (n=10 per sex per group).
-
Administer Silmitasertib daily for a predetermined period (e.g., 14 or 28 days).
-
Monitor clinical signs, body weight, and food/water consumption regularly.
-
Collect blood for hematology and clinical chemistry at baseline and termination.
-
At the end of the study, perform a full necropsy, record organ weights, and collect tissues for histopathological examination.
-
Visualizations
Caption: Silmitasertib inhibits the CK2 signaling pathway.
Caption: Workflow for managing Silmitasertib-induced toxicity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Silmitasertib - Wikipedia [en.wikipedia.org]
- 3. Senhwa Biosciences initiates silmitasertib trial in children with challenging cancers [synapse.patsnap.com]
- 4. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. onclive.com [onclive.com]
- 11. Novel CK2 Inhibitor Silmitasertib Shows Promise in Cholangiocarcinoma - The ASCO Post [ascopost.com]
- 12. Casein Kinase 2 Inhibitor, CX-4945, Induces Apoptosis and Restores Blood-Brain Barrier Homeostasis in In Vitro and In Vivo Models of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Silmitasertib Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address resistance to Silmitasertib (B1669362) (CX-4945) in cancer cells.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro and in vivo experiments with Silmitasertib.
| Issue/Observation | Potential Cause | Suggested Solution/Troubleshooting Steps |
| Reduced sensitivity or acquired resistance to Silmitasertib in cell culture. | Upregulation of bypass signaling pathways, particularly the MEK/ERK pathway.[1] | 1. Western Blot Analysis: Check for increased phosphorylation of ERK (p-ERK) and expression of its downstream targets like c-JUN, JUNB, and FOSL1.[1]2. Combination Therapy: Treat cells with a combination of Silmitasertib and a MEK inhibitor (e.g., PD-0325901).[1]3. Dose-Response Matrix: Perform a dose-response matrix with Silmitasertib and the MEK inhibitor to determine optimal synergistic concentrations. |
| Inconsistent anti-tumor activity of Silmitasertib in xenograft models. | Tumor heterogeneity or compensatory signaling in the tumor microenvironment. | 1. Immunohistochemistry (IHC): Analyze tumor samples for biomarkers of resistance, such as p-ERK, and proliferation markers like Ki67.[1]2. Combination Treatment in vivo: Test the efficacy of Silmitasertib combined with other agents known to be effective in the specific cancer type (e.g., gemcitabine (B846) and cisplatin (B142131) for cholangiocarcinoma).[2][3]3. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Ensure adequate drug exposure and target inhibition in the tumor tissue. |
| Variable Silmitasertib IC50 values across different cancer cell lines. | Intrinsic differences in dependency on the CK2 signaling pathway and genetic background of the cells. | 1. Baseline Protein Expression: Profile baseline levels of CK2α, CK2β, and key proteins in related signaling pathways (e.g., PI3K/Akt/mTOR).2. Genomic Analysis: Correlate IC50 values with the mutational status of key oncogenes and tumor suppressors (e.g., KRAS, p53).3. Functional Assays: Assess the impact of Silmitasertib on downstream CK2 targets (e.g., p-p21 T145) to confirm on-target activity.[4] |
| Unexpected off-target effects or toxicity. | Silmitasertib can inhibit other kinases, such as DYRK1A and GSK3β, at certain concentrations.[5] | 1. Selectivity Profiling: If available, use a more selective CK2 inhibitor as a control to distinguish on-target from off-target effects.2. Dose Reduction: Lower the concentration of Silmitasertib to a range where it is more selective for CK2.3. Knockdown/Knockout Controls: Use siRNA or CRISPR to specifically deplete CK2 and compare the phenotype to that induced by Silmitasertib. |
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of resistance to Silmitasertib?
A1: The primary mechanism of acquired resistance to Silmitasertib identified in preclinical models is the activation of compensatory signaling pathways. Specifically, inhibition of the CK2 pathway can lead to the upregulation of the MEK-ERK-AP-1 signaling cascade, which promotes cell proliferation and survival, thereby counteracting the effects of Silmitasertib.[1]
Q2: How can resistance to Silmitasertib be overcome?
A2: Combination therapy is the most promising strategy to overcome Silmitasertib resistance. Based on the known resistance mechanisms, co-treatment with a MEK inhibitor like PD-0325901 has been shown to be effective.[1] Additionally, combining Silmitasertib with standard-of-care chemotherapies, such as gemcitabine and cisplatin, has demonstrated synergistic anti-tumor effects and is being explored in clinical trials for cancers like cholangiocarcinoma.[2][3] Combination with the multi-kinase inhibitor cabozantinib (B823) has also shown promise in preclinical models of liver cancer.[6]
Q3: What is the role of protein kinase CK2 in general drug resistance?
A3: Protein kinase CK2 is a pro-survival kinase that is often overexpressed in cancer cells.[7][8][9] It contributes to drug resistance through several mechanisms, including:
-
Inhibition of Apoptosis: CK2 has a potent anti-apoptotic function.[8][9]
-
Enhancement of DNA Repair: CK2 is involved in DNA damage response and repair pathways, which can help cancer cells survive DNA-damaging agents.[8]
-
Activation of Pro-Survival Signaling: CK2 is a key component of several oncogenic signaling pathways, including PI3K/Akt/mTOR and NF-κB.[7][10]
-
Drug Efflux: CK2 may play a role in the function of drug efflux pumps that contribute to multi-drug resistance (MDR).[7][11]
Q4: Are there any known biomarkers to predict sensitivity or resistance to Silmitasertib?
A4: While research is ongoing, potential biomarkers are emerging. High expression of CK2 itself is a prerequisite for sensitivity. For resistance, increased phosphorylation of ERK (p-ERK) and elevated levels of AP-1 family members (c-JUN, JUNB, FOSL1) may indicate activation of the bypass pathway and predict reduced sensitivity.[1] In RB1-deficient cancers, CK2 inhibition shows a synthetic lethal interaction with replication-perturbing agents, suggesting RB1 status could be a predictive biomarker for combination therapies.[12]
Q5: In which cancer types is Silmitasertib resistance being studied?
A5: Resistance mechanisms and strategies to overcome them are being investigated in various cancer types where Silmitasertib has shown initial promise. These include head and neck squamous cell carcinoma (HNSCC)[1], cholangiocarcinoma[2], breast cancer[13][14], colorectal cancer[15], and liver cancer[6].
Data Summary Tables
Table 1: IC50 Values of Silmitasertib in Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines
| Cell Line | IC50 (µM) |
| UM-SCC1 | ~4.0 |
| UM-SCC6 | ~6.0 |
| UM-SCC9 | ~11.0 |
| UM-SCC11B | ~7.0 |
| UM-SCC14A | ~8.0 |
| UM-SCC22B | ~10.0 |
| UM-SCC38 | ~11.9 |
| UM-SCC46 | ~3.4 |
| UM-SCC47 | ~9.0 |
| Data derived from a study on HNSCC cell lines, showing a range of sensitivities to Silmitasertib.[1] |
Table 2: Overview of Combination Therapies to Overcome Silmitasertib Resistance
| Combination Agent | Cancer Type | Rationale/Mechanism | Key Finding | Reference |
| PD-0325901 (MEK Inhibitor) | Head and Neck Squamous Cell Carcinoma | Overcomes resistance mediated by MEK-ERK-AP-1 pathway activation. | Combination slightly enhanced anti-tumor activity compared to PD-0325901 alone in vivo. | [1] |
| Gemcitabine + Cisplatin | Cholangiocarcinoma | Synergistic effect by inhibiting DNA repair mechanisms. | Combination is being tested in clinical trials and has shown manageable toxicity. | [2][3] |
| Cabozantinib (Multi-kinase Inhibitor) | Hepatocellular Carcinoma (HCC) | Targets multiple pathways to inhibit cancer cell proliferation. | Combination treatment showed stronger antiproliferative effects and delayed tumor growth compared to single agents. | [6] |
| Carboplatin (B1684641) / PARP inhibitors | RB1-deficient Breast and Ovarian Cancer | Synthetic lethality; CK2 inhibition is critical for survival in RB1-deficient cells treated with DNA replication-perturbing agents. | Sensitization to carboplatin was observed in 6 of 14 tested cell lines. | [12] |
Experimental Protocols
1. Western Blot for Assessing Resistance Pathways
-
Objective: To detect changes in protein expression and phosphorylation indicative of resistance, such as p-ERK activation.
-
Methodology:
-
Cell Lysis: Treat cancer cells with Silmitasertib (e.g., 5-10 µM) for 24-48 hours. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-ERK (T202/Y204), total ERK, p-AKT (S129), total AKT, FOSL1, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
2. Cell Viability Assay (MTT or MTS)
-
Objective: To determine the IC50 of Silmitasertib alone or in combination with another inhibitor.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to attach overnight.
-
Drug Treatment: Treat cells with a serial dilution of Silmitasertib (e.g., 0.1 to 25 µM) for 48-72 hours. For combination studies, use a matrix of concentrations for both drugs.
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Measurement: For MTT, add solubilization solution (e.g., DMSO). Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value using non-linear regression analysis in software like GraphPad Prism.
-
Visualizations
Caption: Resistance to Silmitasertib via MEK/ERK pathway activation.
Caption: Troubleshooting workflow for Silmitasertib resistance.
References
- 1. MEK inhibitor PD-0325901 overcomes resistance to CK2 inhibitor CX-4945 and exhibits anti-tumor activity in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Silmitasertib in Combination With Cabozantinib Impairs Liver Cancer Cell Cycle Progression, Induces Apoptosis, and Delays Tumor Growth in a Preclinical Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of protein kinase CK2 in antitumor drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of protein kinase CK2 in antitumor drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]
- 11. Effects of the CK2 inhibitors CX-4945 and CX-5011 on drug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A synthetic lethal dependency on casein kinase 2 in response to replication-perturbing therapeutics in RB1-deficient cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Silmitasertib (CX-4945) Disrupts ERα/HSP90 Interaction and Drives Proteolysis through the Disruption of CK2β Function in Breast Cancer Cells | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. CK2 inhibition with silmitasertib promotes methuosis-like cell death associated to catastrophic massive vacuolization of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Silmitasertib stability in different solvents and temperatures
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability of Silmitasertib (B1669362) in various solvents and at different temperatures. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Silmitasertib stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most recommended solvent for preparing high-concentration stock solutions of Silmitasertib. It is soluble in DMSO at concentrations of 17 mg/mL (48.6 mM) up to ≥103.5 mg/mL.[1][2] For complete dissolution, sonication or warming the solution at 37°C for 10 minutes may be helpful.[2] It is important to use fresh, moisture-free DMSO, as absorbed moisture can reduce solubility.[3]
Q2: What is the stability of Silmitasertib in powder form?
A2: As a powder, Silmitasertib is stable for up to 3 years when stored at -20°C.[1][3][4] For short-term storage (days to weeks), it can be kept at 0-4°C.[5]
Q3: How should I store Silmitasertib stock solutions?
A3: For long-term storage, it is recommended to aliquot the stock solution and store it at -80°C, where it is stable for up to 1 year.[1][3] For shorter periods, storage at -20°C is viable for up to 1 month.[3][6] It is advisable to avoid repeated freeze-thaw cycles.[3][6]
Q4: Is Silmitasertib soluble in aqueous solutions or ethanol?
A4: Silmitasertib is practically insoluble in water and ethanol.[1][2] For in vivo studies requiring aqueous formulations, specific protocols involving co-solvents like PEG300 and Tween 80 are necessary.[3] The sodium salt form of Silmitasertib shows some solubility in water (5 mg/mL) and saline.[7]
Q5: Are there any known issues with Silmitasertib stability during experiments?
A5: A study assessing the stability of Silmitasertib in human plasma found it to be highly stable under various conditions.[8] Short-term storage at 6°C and 23°C for 24 hours showed minimal degradation.[8] Long-term storage of extracted samples at -80°C for 90 days also demonstrated high stability.[8][9] For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[4][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in stock solution upon storage. | - Solvent (DMSO) has absorbed moisture. - Storage temperature is not optimal. - Concentration is too high for the storage conditions. | - Use fresh, anhydrous DMSO for preparing stock solutions.[3] - Ensure storage at -80°C for long-term stability.[1][3] - If precipitation persists, consider preparing a slightly lower concentration stock solution. |
| Inconsistent results in cell-based assays. | - Degradation of Silmitasertib in the working solution. - Repeated freeze-thaw cycles of the stock solution. | - Prepare fresh working dilutions from the stock solution for each experiment. - Aliquot the stock solution after preparation to avoid multiple freeze-thaw cycles.[3][6] |
| Difficulty dissolving Silmitasertib powder. | - Inappropriate solvent. - Insufficient mixing. | - Use DMSO for initial stock solution preparation.[1][2] - Aid dissolution by warming the tube at 37°C for 10 minutes and/or sonicating in an ultrasonic bath.[2] |
Data on Silmitasertib Stability and Solubility
Table 1: Solubility of Silmitasertib in Different Solvents
| Solvent | Solubility | Reference |
| DMSO | 16 - 17 mg/mL (45.74 - 48.6 mM) | [1][3][10] |
| DMSO | ≥35 mg/mL (100.07 mM) | [11] |
| DMSO | 70 mg/mL (200.13 mM) | [3] |
| Water | < 1 mg/mL (Insoluble or slightly soluble) | [1][2] |
| Ethanol | < 1 mg/mL (Insoluble or slightly soluble) | [1][2] |
| 0.1 M NaOH | 33.33 mg/mL (95.29 mM; with ultrasound and pH adjustment to 9) | [11] |
| Saline (Sodium Salt) | 5.00 mg/mL (13.45 mM) | [7] |
Table 2: Storage and Stability of Silmitasertib
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1][3][4] |
| Powder | 0 - 4°C | Short term (days to weeks) | [5] |
| In DMSO | -80°C | 1 year | [1][3] |
| In DMSO | -20°C | 1 month | [3][6] |
| In Human Plasma (Extracted) | -80°C | 90 days | [8] |
| In Human Plasma | 23°C | 24 hours | [8] |
| In Human Plasma | 6°C | 24 hours | [8] |
Experimental Protocols & Methodologies
Protocol for Preparing Silmitasertib Stock Solution
-
Weigh the desired amount of Silmitasertib powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
To facilitate dissolution, vortex the tube thoroughly. If necessary, warm the tube at 37°C for 10 minutes or place it in an ultrasonic bath for a short period.[2]
-
Visually inspect the solution to ensure complete dissolution.
-
For long-term storage, create single-use aliquots of the stock solution and store them at -80°C.[1][3]
General Workflow for Assessing Small Molecule Stability by LC-MS/MS
A validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method is a robust approach to quantify the stability of Silmitasertib.
-
Sample Preparation: Prepare Silmitasertib solutions in the desired solvent or biological matrix at known concentrations.
-
Storage: Store the samples under various conditions (e.g., different temperatures and time points).
-
Extraction: At each time point, extract Silmitasertib from the matrix. For plasma, this could involve solid-phase extraction or liquid-liquid extraction.[8]
-
LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method. A reverse-phase column is typically used for chromatographic separation.[12]
-
Quantification: Compare the peak area of Silmitasertib in the stored samples to that of freshly prepared samples to determine the percentage of degradation.[8]
Visualizations
Caption: Silmitasertib inhibits CK2, blocking pro-survival pathways.
Caption: Workflow for assessing Silmitasertib stability.
References
- 1. Silmitasertib | Autophagy | Casein Kinase | TargetMol [targetmol.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Validation of an LC–MS/MS Method for the Quantification of the CK2 Inhibitor Silmitasertib (CX-4945) in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleck.co.jp [selleck.co.jp]
- 11. CX-4945 (Silmitasertib) | CAS:1009820-21-6 | CK2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 12. LC-MS/MS method for quantitation of the CK2 inhibitor silmitasertib (CX-4945) in human plasma, CSF, and brain tissue, and application to a clinical pharmacokinetic study in children with brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Protein Kinase CK2 Inhibitors: Silmitasertib Sodium Salt vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
Protein Kinase CK2, a constitutively active serine/threonine kinase, is a pivotal regulator of numerous cellular processes. Its dysregulation is implicated in a variety of diseases, most notably cancer, making it a compelling target for therapeutic intervention. This guide provides a detailed comparative analysis of Silmitasertib (CX-4945) sodium salt, a first-in-class CK2 inhibitor that has advanced to clinical trials, against other notable CK2 inhibitors. This objective comparison is supported by experimental data to aid researchers in selecting the most appropriate inhibitor for their specific needs.
Data Presentation: A Quantitative Comparison of CK2 Inhibitors
The efficacy and selectivity of a kinase inhibitor are critical determinants of its utility as a research tool and its potential as a therapeutic agent. The following tables summarize the in vitro potency (IC50 and Ki) of Silmitasertib and its counterparts against CK2 and a selection of off-target kinases. Lower values are indicative of higher potency.
Table 1: In Vitro Potency of Selected CK2 Inhibitors against CK2
| Inhibitor | Target | IC50 (nM) | Ki (nM) |
| Silmitasertib (CX-4945) | CK2α/α' | 1[1][2] | 0.38[3][4] |
| SGC-CK2-2 | CK2α | 3.0[5][6] | - |
| Quinalizarin | CK2 (holoenzyme) | 110[7] | 50-58[7][8] |
| CK2α | 1350[9] | 675[9] | |
| TDB | CK2 | 32[10] | - |
Table 2: Selectivity Profiles of CK2 Inhibitors Against Other Kinases
| Inhibitor | Off-Target Kinase | IC50 (nM) |
| Silmitasertib (CX-4945) | FLT3 | 35[3] |
| PIM1 | 46[3] | |
| CDK1 | 56[3] | |
| DYRK1A | 160[10] | |
| GSK3β | 190[10] | |
| SGC-CK2-2 | HIPK2 | 600[6] |
| Quinalizarin | 72 other kinases | >1000[9] |
| TDB | PIM-1 | 86 |
Experimental Protocols
Below are detailed methodologies for key experiments commonly used to characterize and compare CK2 inhibitors.
In Vitro CK2 Kinase Assay (Radiometric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against CK2 enzymatic activity.
Materials:
-
Recombinant human CK2 enzyme (catalytic α or holoenzyme)
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Test inhibitor (e.g., Silmitasertib) dissolved in DMSO
-
[γ-³³P]ATP
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant CK2 enzyme, and the peptide substrate.
-
Add varying concentrations of the test inhibitor or vehicle control (DMSO) to the reaction mixture. Pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction for a defined period (e.g., 10-20 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic or cytostatic effects of a CK2 inhibitor on cultured cancer cells.
Materials:
-
Cancer cell line (e.g., HeLa, MDA-MB-231)
-
Complete cell culture medium
-
96-well plates
-
Test inhibitor (e.g., Silmitasertib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the CK2 inhibitor or vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilize the formazan crystals by adding the solubilization solution and incubating with gentle shaking.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Normalize the results to the vehicle-treated control to determine the percentage of cell viability.
-
Calculate the EC50 value, the concentration at which the inhibitor reduces cell viability by 50%.
Western Blot Analysis of Phosphorylated Akt (Ser129)
Objective: To determine the effect of a CK2 inhibitor on the phosphorylation of a key downstream substrate of CK2 in cells.
Materials:
-
Cancer cell line
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser129) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells and treat with the CK2 inhibitor at various concentrations and for the desired time.
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody specific for the phosphorylated form of Akt (Ser129).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total Akt to confirm equal protein loading.
-
Quantify the band intensities to determine the relative levels of phosphorylated Akt.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving CK2 and a typical experimental workflow for evaluating CK2 inhibitors.
Caption: Overview of key signaling pathways regulated by Protein Kinase CK2.
Caption: A generalized workflow for the screening and selection of CK2 inhibitors.
Conclusion
Silmitasertib (CX-4945) stands out as a highly potent ATP-competitive inhibitor of CK2, and it is the first to have entered clinical trials. Its sub-nanomolar potency makes it a valuable tool for interrogating CK2 function. However, its selectivity profile indicates potential off-target effects on other kinases, a crucial consideration for interpreting experimental results.
In contrast, inhibitors like Quinalizarin and SGC-CK2-2 offer superior selectivity for CK2, albeit with lower potency compared to Silmitasertib.[9][11] Quinalizarin, in particular, demonstrates remarkable selectivity, inhibiting very few other kinases.[9] SGC-CK2-2 is a more recent derivative of CX-4945 with improved selectivity but reduced potency.[11][12] TDB represents another class of CK2 inhibitors with dual-targeting capabilities, also inhibiting PIM-1 kinase.[10]
The choice of a CK2 inhibitor should be guided by the specific experimental goals. For studies requiring maximal CK2 inhibition where off-target effects can be controlled for, the high potency of Silmitasertib is advantageous. For investigations demanding high specificity to dissect the precise roles of CK2, the more selective inhibitors like Quinalizarin or SGC-CK2-2 would be more appropriate. This guide provides the foundational data and methodologies to empower researchers to make informed decisions in the pursuit of understanding and targeting the multifaceted roles of Protein Kinase CK2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Silmitasertib | Autophagy | Casein Kinase | TargetMol [targetmol.com]
- 5. SGC-CK2-2 | Structural Genomics Consortium [thesgc.org]
- 6. Probe SGC-CK2-2 | Chemical Probes Portal [chemicalprobes.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. The Selectivity of CK2 Inhibitor Quinalizarin: A Reevaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Silmitasertib's Inhibitory Power: A Comparative Guide to CK2 Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Silmitasertib (CX-4945) and its inhibitory effect on protein kinase CK2. Backed by experimental data, this document delves into the validation of Silmitasertib's efficacy, comparing it with other known CK2 inhibitors and detailing the methodologies for key validation experiments.
Protein kinase CK2 is a constitutively active serine/threonine kinase that plays a crucial role in various cellular processes, including cell growth, proliferation, and suppression of apoptosis. Its overexpression in several types of tumors has made it a significant target for cancer therapy. Silmitasertib, a potent and selective ATP-competitive small molecule inhibitor of CK2, has emerged as a promising therapeutic agent and has entered clinical trials for various cancers.
Comparative Analysis of CK2 Inhibitors
Silmitasertib distinguishes itself through its high potency and selectivity for CK2. The following table summarizes the in vitro potency of Silmitasertib compared to other notable CK2 inhibitors.
| Inhibitor | Target | IC50 / Ki |
| Silmitasertib (CX-4945) | CK2α | 1 nM (IC50), 0.38 nM (Ki) [1][2] |
| (E/Z)-GO289 | CK2 | 7 nM (IC50) |
| Ellagic Acid | CK2 | 40 nM (IC50)[3] |
| TBB (4,5,6,7-Tetrabromobenzotriazole) | CK2 | 0.15 µM (IC50)[3] |
| LY294002 | CK2 | 98 nM (IC50) |
| TTP 22 | CK2 | 100 nM (IC50) |
| APL-5125 | CK2α | 0.348 nM (IC50), 0.095 nM (Ki)[3] |
| CK2-IN-15 | CK2 | 51 pM (IC50)[3] |
Experimental Validation of Silmitasertib's Effect on CK2
The inhibitory effect of Silmitasertib on CK2 can be validated through a series of key experiments that assess its direct impact on kinase activity and its downstream cellular effects.
Experimental Workflow for Validating CK2 Inhibition
A logical workflow is essential for the comprehensive validation of a kinase inhibitor like Silmitasertib. This typically involves a multi-step process from initial biochemical assays to cellular and in vivo studies.
Caption: A typical workflow for validating a kinase inhibitor.
Experimental Protocols
1. In Vitro CK2 Kinase Assay
This assay directly measures the ability of Silmitasertib to inhibit the enzymatic activity of CK2.
-
Objective: To determine the IC50 value of Silmitasertib for CK2.
-
Principle: This assay measures the phosphorylation of a specific substrate peptide by recombinant CK2 in the presence of ATP. The amount of phosphorylation is quantified, and the inhibition by Silmitasertib is determined.
-
Materials:
-
Recombinant human CK2 holoenzyme (α2β2)
-
CK2 substrate peptide (e.g., RRRDDDSDDD)
-
Silmitasertib (CX-4945)
-
ATP
-
Kinase assay buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerolphosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, CK2 substrate peptide, and recombinant CK2 enzyme.
-
Add varying concentrations of Silmitasertib or vehicle control to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a luminescence-based assay like ADP-Glo™.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
-
2. Western Blot Analysis for Downstream Signaling
This method assesses the effect of Silmitasertib on the phosphorylation of key downstream targets of CK2 in cellular models.
-
Objective: To confirm that Silmitasertib inhibits CK2 activity within cells by observing changes in the phosphorylation status of its substrates.
-
Principle: Western blotting uses specific antibodies to detect the levels of total and phosphorylated proteins in cell lysates, providing a snapshot of signaling pathway activation.
-
Materials:
-
Cancer cell line (e.g., Jurkat, PC3)
-
Silmitasertib (CX-4945)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phospho-Akt (Ser129), total Akt, phospho-p21 (Thr145), and total p21
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Culture cells to an appropriate density and treat with various concentrations of Silmitasertib for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the ratio of phosphorylated to total protein.
-
3. Cell Viability Assay (MTT Assay)
This assay evaluates the impact of Silmitasertib on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Objective: To determine the EC50 value of Silmitasertib in a cancer cell line.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan is proportional to the number of viable cells.
-
Materials:
-
Cancer cell line
-
Silmitasertib (CX-4945)
-
MTT reagent
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of Silmitasertib for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.
-
CK2 Signaling Pathways and the Impact of Silmitasertib
CK2 is a central node in several signaling pathways that are critical for cancer cell survival and proliferation. Silmitasertib, by inhibiting CK2, disrupts these pro-tumorigenic pathways.
Caption: Key signaling pathways regulated by CK2 and inhibited by Silmitasertib.
Silmitasertib's inhibition of CK2 leads to several downstream effects:
-
PI3K/Akt/mTOR Pathway: CK2 directly phosphorylates Akt at Serine 129, which is a key step in its activation.[4][5] By blocking this phosphorylation, Silmitasertib attenuates the pro-survival and pro-proliferative signals mediated by the PI3K/Akt/mTOR pathway.[6]
-
NF-κB Pathway: CK2 can phosphorylate IκBα, the inhibitory subunit of NF-κB, leading to its degradation and the subsequent activation of NF-κB. Inhibition of CK2 by Silmitasertib can therefore suppress NF-κB activity and the expression of its target genes involved in inflammation and cell survival.
-
JAK/STAT Pathway: CK2 has been shown to phosphorylate and activate STAT proteins, which are critical for cytokine signaling and cell proliferation. Silmitasertib can interfere with this activation, thereby modulating the cellular response to growth factors and cytokines.
References
Silmitasertib: A Comparative Analysis for Kinase Inhibition in Research
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Silmitasertib (B1669362) (CX-4945), a potent and selective inhibitor of protein kinase CK2, against other relevant kinase inhibitors. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this document serves as a valuable resource for researchers investigating kinase-driven cellular processes and developing novel therapeutic strategies.
Abstract
Silmitasertib is a first-in-class, orally bioavailable small molecule inhibitor of protein kinase CK2 (formerly casein kinase II), a serine/threonine kinase that is frequently overexpressed in a multitude of human cancers.[1][2] By competitively binding to the ATP site of the CK2α subunit, Silmitasertib effectively inhibits its catalytic activity, leading to the downregulation of several pro-survival signaling pathways, most notably the PI3K/Akt/mTOR cascade.[1][3] This guide offers a head-to-head comparison of Silmitasertib with other CK2 inhibitors and inhibitors of related signaling pathways, supported by experimental data to inform inhibitor selection and experimental design.
Data Presentation: Quantitative Comparison of Kinase Inhibitors
The following tables summarize the in vitro potency and cellular activity of Silmitasertib in comparison to other selected kinase inhibitors. These values are critical for assessing the efficacy and selectivity of each compound.
Table 1: In Vitro Potency of Selected CK2 Inhibitors
| Inhibitor | Target(s) | IC₅₀ (nM) | Kᵢ (nM) | Reference(s) |
| Silmitasertib (CX-4945) | CK2α, CK2α' | 1 | 0.38 | [4] |
| SGC-CK2-2 | CK2α, CK2α' | 920 (NanoBRET) | - | [5] |
| TBB (4,5,6,7-Tetrabromobenzotriazole) | CK2 | - | - | [6] |
| GO289 | CK2 | Comparable to CX-4945 | - | [7] |
| Quinalizarin | CK2 (holoenzyme) | 110 | 50-58 | [8] |
Lower IC₅₀ and Kᵢ values indicate higher potency.
Table 2: Cellular Activity of Silmitasertib and Comparators
| Inhibitor | Cell Line | Assay | Endpoint | EC₅₀ / IC₅₀ (µM) | Reference(s) |
| Silmitasertib (CX-4945) | Jurkat | Endogenous CK2 activity | Inhibition | 0.1 | [4] |
| Silmitasertib (CX-4945) | Breast Cancer Cell Lines | Antiproliferative | Cell Viability | 1.71 - 20.01 | [4] |
| Silmitasertib (CX-4945) | HeLa | CK2 Signaling (p-Akt S129) | Inhibition | 0.7 | [5] |
| SGC-CK2-2 | HeLa | CK2 Signaling (p-Akt S129) | Inhibition | 2.2 | [5] |
| Silmitasertib (CX-4945) | HeLa | CK2 Signaling (p-Cdc37) | Inhibition | 3 | [5] |
| SGC-CK2-2 | HeLa | CK2 Signaling (p-Cdc37) | Inhibition | 9 | [5] |
| TBB | Colorectal Cancer Cells | Cell Viability | Inhibition | Less potent than Silmitasertib | [6] |
Table 3: Selectivity Profile of Silmitasertib Against Other Kinases
| Off-Target Kinase | IC₅₀ (nM) | % Inhibition @ 500 nM | Reference(s) |
| DYRK1A | 160 | >95% (for DYRK2) | [9][10] |
| GSK3β | 190 | 55% | [9][10] |
| FLT3 | 35 | >90% | [4] |
| PIM1 | 46 | >90% | [4] |
| CDK1 | 56 | >90% | [4] |
Note: While Silmitasertib is highly selective for CK2, it exhibits activity against other kinases at higher concentrations.
Signaling Pathways and Mechanism of Action
Silmitasertib's primary mechanism of action is the inhibition of CK2, which in turn affects multiple downstream signaling pathways crucial for cancer cell survival and proliferation.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section provides detailed methodologies for key experiments commonly used in the characterization of kinase inhibitors.
In Vitro Kinase Activity Assay
This assay determines the potency of an inhibitor against a purified kinase.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of the kinase inhibitor in DMSO.
-
Dilute recombinant human CK2 enzyme in kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Prepare a solution of a specific peptide substrate (e.g., RRRADDSDDDDD) and [γ-³²P]ATP in kinase assay buffer.[7]
-
-
Reaction:
-
In a 96-well plate, combine the inhibitor dilution, CK2 enzyme, and the substrate/ATP mixture.
-
Incubate the plate at 30°C for a specified time (e.g., 10-30 minutes).
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer a portion of the reaction mixture onto a phosphocellulose filter paper.
-
Wash the filter paper to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Detailed Protocol:
-
Cell Seeding:
-
Seed cells (e.g., HeLa, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the kinase inhibitor in cell culture medium.
-
Replace the medium in the wells with the inhibitor dilutions.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Add a solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the EC₅₀ value by plotting the percentage of viability against the logarithm of the inhibitor concentration.[8]
-
Western Blot Analysis of Protein Phosphorylation
This technique is used to detect and quantify changes in the phosphorylation state of specific proteins within a signaling pathway.
Detailed Protocol:
-
Cell Treatment and Lysis:
-
Treat cultured cells with the kinase inhibitor at various concentrations and for different durations.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer and Blocking:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with a solution of 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Akt Ser473).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative change in protein phosphorylation.[7]
-
Conclusion
Silmitasertib is a highly potent and selective inhibitor of CK2 with demonstrated efficacy in preclinical and clinical settings.[3][11] Its ability to modulate key cancer-related signaling pathways, such as the PI3K/Akt/mTOR pathway, makes it a valuable tool for cancer research. This guide provides a comparative framework for evaluating Silmitasertib against other kinase inhibitors, offering researchers the necessary data and protocols to design and interpret experiments aimed at elucidating the role of CK2 in health and disease. While Silmitasertib shows promising selectivity, its off-target effects at higher concentrations should be considered when designing experiments. Newer generation inhibitors, such as SGC-CK2-2, offer improved selectivity, albeit with reduced potency, providing alternative tools for dissecting CK2-specific functions.[5][12] The choice of inhibitor will ultimately depend on the specific research question and experimental context.
References
- 1. Silmitasertib - Wikipedia [en.wikipedia.org]
- 2. Silmitasertib [medbox.iiab.me]
- 3. sketchviz.com [sketchviz.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CK2 inhibition with silmitasertib promotes methuosis-like cell death associated to catastrophic massive vacuolization of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Silmitasertib | Senhwa Biosciences, Inc. [senhwabio.com]
- 12. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Silmitasertib's Effect on Downstream Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Silmitasertib (CX-4945) and other protein kinase CK2 inhibitors, focusing on their effects on key downstream signaling pathways. Experimental data is presented to support these comparisons, along with detailed methodologies for key assays.
Introduction to Silmitasertib and Protein Kinase CK2
Silmitasertib, also known as CX-4945, is a potent and selective, orally bioavailable small-molecule inhibitor of protein kinase CK2 (casein kinase II). CK2 is a serine/threonine kinase that is frequently overexpressed in a variety of human cancers. The enzyme plays a crucial role in regulating numerous cellular processes, including cell growth, proliferation, and survival. By inhibiting CK2, Silmitasertib disrupts several downstream signaling pathways that are critical for tumor progression, including the PI3K/Akt, NF-κB, and JAK/STAT pathways. This guide will delve into the on-target effects of Silmitasertib and compare its performance with other known CK2 inhibitors.
Quantitative Comparison of CK2 Inhibitors on Downstream Targets
The following table summarizes the inhibitory concentrations (IC50) of Silmitasertib and other selected CK2 inhibitors on the phosphorylation of key downstream targets. This data provides a quantitative measure of their on-target efficacy.
| Inhibitor | Downstream Target | Cell Line | IC50 (µM) | Reference |
| Silmitasertib (CX-4945) | p-Akt (Ser129) | HeLa | 0.7 | [1] |
| p-Akt (Ser129) | MDA-MB-231 | 0.9 | [1] | |
| p-Cdc37 (Ser13) | HeLa | 3.0 | [1] | |
| p-Cdc37 (Ser13) | MDA-MB-231 | 4.4 | [1] | |
| SGC-CK2-2 | p-Akt (Ser129) | HeLa | 2.2 | [1] |
| p-Akt (Ser129) | MDA-MB-231 | 1.3 | [1] | |
| p-Cdc37 (Ser13) | HeLa | 9.0 | [1] | |
| p-Cdc37 (Ser13) | MDA-MB-231 | 20.4 | [1] | |
| TBB (4,5,6,7-Tetrabromobenzotriazole) | Endogenous CK2 | Jurkat | Not specified, but effective inhibition shown | |
| Hematein | Endogenous CK2 | A549 | Not specified, but effective inhibition shown |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms discussed, the following diagrams illustrate the CK2 signaling pathway and a standard experimental workflow for assessing the effect of inhibitors.
Caption: Silmitasertib inhibits CK2, blocking downstream pro-survival pathways.
Caption: Workflow for comparing the effects of CK2 inhibitors on downstream targets.
Experimental Protocols
Western Blotting for Phospho-Akt (Ser129)
This protocol outlines the key steps for detecting the phosphorylation of Akt at serine 129, a direct downstream target of CK2.
1. Cell Lysis and Protein Quantification:
-
Treat cells with Silmitasertib or alternative inhibitors at desired concentrations and time points.
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford protein assay.
2. SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phospho-Akt (Ser129) overnight at 4°C. A recommended starting dilution is 1:1000 in 5% BSA/TBST.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10-15 minutes each.
4. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Normalize the phospho-Akt signal to total Akt or a loading control like GAPDH or β-actin.
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7, key mediators of apoptosis.
1. Cell Plating and Treatment:
-
Plate cells in a 96-well plate at a suitable density.
-
Allow cells to adhere overnight.
-
Treat cells with Silmitasertib or alternative inhibitors to induce apoptosis. Include untreated and vehicle-only controls.
2. Assay Procedure (using a commercial kit, e.g., Caspase-Glo® 3/7):
-
Equilibrate the 96-well plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence of each well using a plate-reading luminometer.
3. Data Analysis:
-
Subtract the average luminescence of the blank wells from all other readings.
-
Calculate the fold change in caspase activity by normalizing the readings of treated wells to the vehicle control.
Conclusion
The presented data and methodologies confirm that Silmitasertib effectively inhibits its primary target, protein kinase CK2, leading to the modulation of key downstream signaling pathways involved in cancer cell proliferation and survival. Comparative data, particularly with the more selective inhibitor SGC-CK2-2, highlights the on-target effects of Silmitasertib on the PI3K/Akt pathway[1]. While Silmitasertib demonstrates potent inhibition of CK2 and its downstream effectors, the provided protocols offer a framework for researchers to further investigate and compare its efficacy against other inhibitors in various cellular contexts. This guide serves as a valuable resource for the continued exploration of CK2 inhibition as a therapeutic strategy in oncology and other diseases.
References
Silmitasertib's Selectivity Profile: A Comparative Analysis with Other CK2 Inhibitors
For Immediate Publication
Cambridge, MA – December 10, 2025 – This guide provides a detailed comparison of the kinase selectivity profile of Silmitasertib (CX-4945), a first-in-class, orally bioavailable inhibitor of Protein Kinase CK2, against other notable CK2 inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its performance with supporting experimental data and methodologies.
Silmitasertib is a potent and selective ATP-competitive inhibitor of CK2, a serine/threonine kinase implicated in various oncogenic pathways.[1][2] Its selectivity is a critical attribute for its therapeutic potential, minimizing off-target effects. This guide presents a comparative analysis of Silmitasertib's selectivity against the widely used research compounds TBB (4,5,6,7-Tetrabromobenzotriazole) and DMAT (2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole).
Quantitative Selectivity Profile
The following table summarizes the inhibitory activity of Silmitasertib and comparable compounds against CK2 and a panel of other kinases. The data, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, are compiled from various in vitro kinase assays.
| Kinase Target | Silmitasertib (CX-4945) IC50/Ki | TBB IC50 | DMAT IC50/Ki |
| CK2α | 1 nM (IC50), 0.38 nM (Ki) [1] | 0.9 µM [3] | 130 nM (IC50), 40 nM (Ki) [4][5] |
| DYRK1A | 160 nM (IC50)[6][7] | - | Potent inhibitor[8] |
| GSK3β | 190 nM (IC50)[6][7] | 11.2 µM[3] | - |
| PIM1 | 46 nM (IC50)[1] | Inhibits[8] | Potent inhibitor[8] |
| FLT3 | 35 nM (IC50)[1] | - | - |
| CDK1 | 56 nM (IC50)[1] | - | - |
| HIPK2 | - | - | Potent inhibitor[8] |
| PKD1 | - | - | Potent inhibitor[8] |
| CDK2 | - | 15.6 µM[3] | - |
| Phosphorylase Kinase | - | 8.7 µM[3] | - |
| Note: A lower value indicates higher potency. "-" indicates data not readily available in the searched literature. |
Recent studies have shown that while Silmitasertib is highly potent against CK2, it also exhibits inhibitory activity against other kinases, notably DYRK1A and GSK3β, at nanomolar concentrations.[6][7] Kinome scan data revealed that at a concentration of 0.5 µM, Silmitasertib inhibits only 7 out of 238 kinases by more than 90%.[1] In contrast, DMAT is also a potent inhibitor of kinases belonging to the PIM, HIPK, DYRK, and PKD families.[8] TBB is considered more selective for CK2 than DMAT, though it also shows some activity against PIM1 and PIM3.[8]
Signaling Pathways and Experimental Workflows
To provide a better understanding of the biological context and the methods used to assess selectivity, the following diagrams illustrate the CK2 signaling pathway and a general workflow for kinase inhibitor profiling.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
Evaluating the Synergistic Effects of Silmitasertib with Other Drugs: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Silmitasertib's synergistic efficacy when combined with other therapeutic agents. The following sections detail preclinical and clinical findings, experimental methodologies, and the underlying signaling pathways driving these synergistic interactions.
Silmitasertib (CX-4945), a potent and selective inhibitor of protein kinase CK2, has demonstrated significant promise in oncology. Beyond its activity as a monotherapy, a growing body of evidence highlights its ability to synergistically enhance the anti-cancer effects of various conventional chemotherapeutics and targeted agents. This guide synthesizes key findings on these combinations, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways to facilitate further research and drug development efforts.
Synergistic Combinations with Chemotherapeutic Agents
Preclinical and clinical studies have consistently shown that Silmitasertib can potentiate the efficacy of DNA-damaging chemotherapies across a range of cancer types. This synergy is primarily attributed to Silmitasertib's role in inhibiting CK2-mediated DNA damage repair, thereby rendering cancer cells more susceptible to the cytotoxic effects of these agents.[1]
Silmitasertib with Gemcitabine (B846) and Cisplatin (B142131)
The combination of Silmitasertib with the standard-of-care chemotherapy regimen of gemcitabine and cisplatin has been investigated in cholangiocarcinoma (CCA). Preclinical studies have demonstrated strong synergism, and a phase Ib/II clinical trial has shown promising efficacy in patients with locally advanced or metastatic CCA.[2][3][4]
Quantitative Synergy Data
| Cancer Type | Cell Line(s) | Combination | Key Findings | Reference |
| Cholangiocarcinoma | HuCCT1, EGI-1, LIV27 | Silmitasertib + Gemcitabine/Cisplatin | Additive effect observed with IC50 range between 0.8 and 1.2. | |
| Ovarian Cancer | A2780, SKOV-3 | Silmitasertib + Cisplatin/Gemcitabine | Synergistic antiproliferative effects observed. |
Experimental Protocol: Cell Viability Assay (MTT)
The viability of cancer cells treated with Silmitasertib in combination with other drugs is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.[5]
-
Drug Treatment: Cells are treated with various concentrations of Silmitasertib, the combination drug, or the combination of both for 72 hours.[5]
-
MTT Addition: After the incubation period, the medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plate is then incubated for 1.5 hours at 37°C.[5]
-
Solubilization: The MTT solution is removed, and the remaining formazan (B1609692) crystals are solubilized by adding 130 µL of DMSO to each well, followed by incubation at 37°C for 15 minutes with shaking.[5]
-
Absorbance Measurement: The absorbency is measured on a microplate reader at a wavelength of 492 nm.[5]
Signaling Pathway: Inhibition of DNA Damage Repair
Silmitasertib's synergy with DNA-damaging agents like gemcitabine and cisplatin stems from its inhibition of CK2, a key regulator of the DNA damage response (DDR) pathway. By inhibiting CK2, Silmitasertib prevents the phosphorylation and activation of crucial DDR proteins such as XRCC1 and MDC1, thereby impairing the cancer cell's ability to repair the DNA damage induced by chemotherapy.
Caption: Silmitasertib inhibits CK2, preventing the activation of DNA repair proteins and enhancing chemotherapy-induced apoptosis.
Silmitasertib with Doxorubicin (B1662922)
In preclinical models of B-cell acute lymphoblastic leukemia (B-ALL), Silmitasertib has demonstrated a strong synergistic effect with the anthracycline antibiotic doxorubicin. This combination has been shown to overcome doxorubicin resistance in multidrug-resistant B-ALL cells.[1]
Quantitative Synergy Data
| Cancer Type | Cell Line(s) | Combination | Key Findings | Reference |
| B-cell Acute Lymphoblastic Leukemia | Multidrug-resistant B-ALL cells | Silmitasertib + Doxorubicin | Strong synergy observed, overcoming doxorubicin resistance. | [1] |
Synergistic Combinations with Targeted Therapies
Silmitasertib also exhibits synergistic effects when combined with other targeted therapies, often by modulating interconnected signaling pathways crucial for cancer cell survival and proliferation.
Silmitasertib with Bortezomib (B1684674)
The combination of Silmitasertib and the proteasome inhibitor bortezomib has shown synergistic cytotoxicity in acute lymphoblastic leukemia (ALL) and multiple myeloma.[6] The mechanism of this synergy involves the induction of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), as well as modulation of the NF-κB signaling pathway.[6][7]
Quantitative Synergy Data
| Cancer Type | Cell Line(s) | Combination | Key Findings | Reference |
| Acute Lymphoblastic Leukemia | T-ALL and B-ALL cell lines | Silmitasertib + Bortezomib | Synergistic apoptotic effects observed. | [7] |
Experimental Protocol: Apoptosis Assay (Annexin V Staining)
The induction of apoptosis by the combination of Silmitasertib and bortezomib can be quantified using Annexin V staining followed by flow cytometry.
-
Cell Preparation: Collect 1-5 x 10^5 cells by centrifugation and wash with cold 1X PBS.[8]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[8]
-
Staining: Add 5 µL of Annexin V-FITC staining solution and gently swirl to mix.[8]
-
Incubation: Incubate the mixture for 20 minutes at room temperature in the dark.[8]
-
Propidium (B1200493) Iodide Addition: Add 400 µL of 1X Binding buffer and propidium iodide (PI) staining solution.[8]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.[8][9]
Signaling Pathway: ER Stress and NF-κB Modulation
Bortezomib induces ER stress by inhibiting the proteasome. Silmitasertib enhances this effect by preventing the cell from mounting a protective unfolded protein response (UPR).[7] Additionally, the combination can modulate the NF-κB pathway, which can have pro- or anti-apoptotic effects depending on the cellular context.
Caption: Silmitasertib and Bortezomib synergistically induce apoptosis through ER stress and NF-κB pathway modulation.
Silmitasertib with Ibrutinib (B1684441) and Idelalisib
In chronic lymphocytic leukemia (CLL), preclinical data suggests that Silmitasertib can synergistically enhance the anti-proliferative activity of the BTK inhibitor ibrutinib and the PI3Kδ inhibitor idelalisib.[1] This combination targets the B-cell receptor (BCR) signaling pathway at multiple points.
Quantitative Synergy Data
| Cancer Type | Cell Line(s) | Combination | Key Findings | Reference |
| Chronic Lymphocytic Leukemia | Primary CLL cells | Silmitasertib + Ibrutinib/Idelalisib | Synergistically enhances anti-proliferative activity. | [1] |
Experimental Workflow: Drug Combination Synergy Analysis
To determine the synergistic, additive, or antagonistic effects of drug combinations, the Combination Index (CI) is calculated using methods like the Chou-Talalay method.
Caption: Workflow for determining drug synergy using the Combination Index (CI) method.
Conclusion
The evidence presented in this guide strongly supports the potential of Silmitasertib as a synergistic partner for a variety of anti-cancer agents. By targeting the fundamental cellular processes of DNA repair and stress responses, Silmitasertib can significantly enhance the efficacy of both conventional chemotherapies and novel targeted drugs. The quantitative data and experimental protocols provided herein offer a valuable resource for researchers seeking to further explore and capitalize on the synergistic potential of Silmitasertib in the development of more effective cancer combination therapies. Further preclinical and clinical investigation is warranted to fully elucidate the optimal combination strategies and patient populations that would most benefit from these synergistic approaches.
References
- 1. Role of CK2 inhibitor CX-4945 in anti-cancer combination therapy – potential clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. Silmitasertib (CX-4945) plus Gemcitabine and Cisplatin as First-Line Treatment for Patients with Locally Advanced or Metastatic CCA | CCA News Online [ccanewsonline.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic cytotoxic effects of bortezomib and CK2 inhibitor CX-4945 in acute lymphoblastic leukemia: turning off the prosurvival ER chaperone BIP/Grp78 and turning on the pro-apoptotic NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
